Chemical structure and physical properties of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, a unique organosulfur compound, stands at the intersection of a stable, polar heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, a unique organosulfur compound, stands at the intersection of a stable, polar heterocyclic core and a highly reactive functional group. The sulfolane (tetrahydrothiophene 1,1-dioxide) ring provides a scaffold with desirable physicochemical properties such as high polarity and thermal stability, while the isothiocyanate group is a well-established pharmacophore known for its diverse biological activities.[1][2][3] This guide offers a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of this promising molecule, with a particular focus on its relevance in the field of drug discovery and development.
Part 1: Molecular Structure and Identification
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide possesses a distinct molecular architecture that dictates its chemical behavior and biological interactions.
Chemical Structure
The molecule consists of a saturated five-membered ring, tetrahydrothiophene, in which the sulfur atom is oxidized to a sulfone group (1,1-dioxide). An isothiocyanatomethyl group (-CH₂NCS) is attached to the third carbon atom of this sulfolane ring.
The physical and chemical properties of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide are influenced by both the polar sulfone group and the reactive isothiocyanate moiety. While specific experimental data for this compound is not widely available, properties can be inferred from its constituent parts and related structures.
Physical Properties
The physical state and solubility are critical parameters for handling, formulation, and biological testing.
Property
Value
Source
Physical Form
Solid, semi-solid, or liquid
Inferred from related compounds
Melting Point
Data not available
-
Boiling Point
Data not available
-
Solubility
Expected to be soluble in polar aprotic solvents. The sulfolane core is miscible with water.[6]
Spectroscopic analysis is essential for the structural confirmation and quality control of the compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹.[7] Strong absorptions corresponding to the S=O stretching of the sulfone group will also be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the tetrahydrothiophene ring and the methyl bridge.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon of the isothiocyanate group (typically in the range of 130-140 ppm), as well as the carbons of the sulfolane ring.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. A characteristic fragmentation pattern for alkyl isothiocyanates often includes a peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion.[8]
Part 3: Synthesis and Reactivity
The synthesis of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is conceptually straightforward, leveraging well-established chemical transformations. Its reactivity is dominated by the electrophilic nature of the isothiocyanate group.
Synthetic Pathway
The most logical synthetic route involves the conversion of a primary amine to an isothiocyanate. The readily available precursor is 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide (CAS No: 45697-13-0).
Caption: General synthetic workflow for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Experimental Protocol: General Procedure for Isothiocyanate Synthesis
Formation of the Dithiocarbamate Salt:
Dissolve 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
Add a base (e.g., triethylamine, DBU) to the solution.
Slowly add carbon disulfide (CS₂) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
Stir the reaction mixture until the formation of the dithiocarbamate salt is complete, which can be monitored by techniques like TLC.
Desulfurization to the Isothiocyanate:
To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents include:
Spectroscopic Characterization of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, with the chemical formula C₆H₉NO₂S₂ and a molecular weight of 191.26 g/mol [1], is a c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, with the chemical formula C₆H₉NO₂S₂ and a molecular weight of 191.26 g/mol [1], is a compound of interest in medicinal chemistry and drug development due to the presence of both a reactive isothiocyanate group and a polar sulfone moiety. Isothiocyanates are well-regarded for their potential therapeutic properties, including anticancer and antimicrobial activities[2]. The sulfolane ring, a five-membered heterocyclic sulfone, is a polar aprotic component that can influence the compound's solubility and pharmacokinetic profile[3]. Accurate structural elucidation and purity assessment are paramount for any further investigation of this molecule's biological activity. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, offering a foundational reference for its characterization.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, a combination of a soft ionization technique, such as Electrospray Ionization (ESI), and a high-resolution mass analyzer would be ideal for accurate mass determination.
Predicted Mass Spectrum Data
m/z (amu)
Relative Intensity (%)
Proposed Fragment Ion
Notes
192.0078
100
[M+H]⁺
Protonated molecular ion. The high-resolution mass should be within 5 ppm of the calculated exact mass.
134.0372
45
[M - NCS+H]⁺
Loss of the isothiocyanate group.
120.0245
30
[C₄H₈O₂S]⁺
Sulfolane ring fragment.
72.0032
60
[CH₂NCS]⁺
A characteristic fragment for many alkyl isothiocyanates[4].
59.9712
25
[NCSH]⁺
Another common fragment in isothiocyanate mass spectra[4].
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve approximately 1 mg of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in 1 mL of a suitable solvent such as acetonitrile or methanol.
Instrumentation: Utilize a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Ionization Parameters:
Ionization Mode: Positive Ion Mode
Capillary Voltage: 3.5-4.5 kV
Source Temperature: 100-150 °C
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
Desolvation Temperature: 250-350 °C
Mass Analysis:
Mass Range: m/z 50-500
Acquisition Mode: Full scan, high-resolution mode
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be applied to induce fragmentation and confirm the structure of the parent ion.
Fragmentation Pathway
The fragmentation of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in the mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the bond between the sulfolane ring and the isothiocyanatomethyl group.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The sulfolane ring protons are expected to show complex splitting patterns due to diastereotopicity.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
3.80 - 3.95
m
2H
-CH₂-NCS
3.20 - 3.35
m
2H
-SO₂-CH₂-
2.95 - 3.10
m
2H
-SO₂-CH₂-
2.70 - 2.85
m
1H
-CH-CH₂NCS
2.20 - 2.40
m
2H
-CH-CH₂-CH₂-
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbons and their functional groups. A key feature to note for isothiocyanates is that the carbon of the -NCS group often exhibits a broad or weak signal due to quadrupolar broadening from the adjacent nitrogen atom[5][6].
Chemical Shift (δ, ppm)
Assignment
~130 (broad)
-NCS
55.2
-SO₂-CH₂-
52.8
-SO₂-CH₂-
48.5
-CH₂-NCS
38.7
-CH-CH₂NCS
28.9
-CH-CH₂-CH₂-
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 1024-4096 (a higher number of scans may be necessary to observe the weak isothiocyanate carbon).
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Correlation of Structure with Predicted NMR Shifts.
Conclusion
The comprehensive analysis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide by mass spectrometry and NMR spectroscopy provides a robust framework for its unequivocal identification and characterization. The predicted data and fragmentation patterns, based on the known behavior of the constituent functional groups, serve as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of this compound in drug discovery and development pipelines.
References
Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. [Link]
L'Abbe, G. L., & Lown, J. W. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4571-4576. [Link]
National Center for Biotechnology Information (n.d.). Sulfolane. PubChem Compound Summary for CID 31347. Retrieved from [Link]
Wikipedia. (2023, November 27). Sulfolane. In Wikipedia. [Link]
L'Abbe, G. L., & Lown, J. W. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4571-4576. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Profiling
In modern medicinal chemistry, overcoming poor aqueous solubility without compromising metabolic stability is a pervasive challenge, with up to 80–90% of development pipelines consisting of poorly water-soluble candidates 1. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS: 85109-45-1), commonly referred to as 3-(isothiocyanatomethyl)sulfolane, has emerged as a highly specialized bifunctional building block designed to address this exact bottleneck.
This reagent combines two distinct chemical domains:
The Sulfolane Core: A highly polar, chemically inert moiety with a massive dipole moment. Because the sulfone group is fully oxidized, it acts as a strong hydrogen-bond acceptor while remaining highly resistant to cytochrome P450-mediated oxidative metabolism 2.
The Isothiocyanate Electrophile: A highly reactive, chemoselective functional group that facilitates "click-like" conjugation with primary and secondary amines to form stable thiourea linkages without the need for exogenous coupling reagents 3.
By appending a sulfolane moiety via a thiourea linkage, chemists can drastically alter the physicochemical properties of a drug candidate or imaging agent, improving hydrophilicity and altering target binding affinity.
Mechanism of Action: Chemoselective Thiourea Formation
The core synthetic utility of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide lies in its ability to undergo rapid nucleophilic addition. The reaction proceeds via a straightforward, high-yielding trimolecular or bimolecular mechanism depending on the solvent environment 4.
The Causality of the Reaction Pathway
Electrophilic Activation: The central carbon of the isothiocyanate group (-N=C=S) is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
Nucleophilic Attack: The lone pair of electrons on the target amine attacks this electrophilic carbon. The causality here is dictated by nucleophilicity: aliphatic amines react instantaneously at room temperature, whereas sterically hindered or electronically deactivated amines (e.g., anilines with electron-withdrawing groups) require thermal energy (reflux) to overcome the activation barrier 3.
Zwitterionic Rearrangement: A transient zwitterionic intermediate forms. A rapid proton transfer—often facilitated by the solvent or a second equivalent of the amine—resolves the charge separation, yielding a thermodynamically stable, neutral thiourea conjugate.
Mechanistic pathway of nucleophilic addition forming a thiourea conjugate.
Quantitative Chemoselectivity Data
The isothiocyanate moiety exhibits strict pH-dependent chemoselectivity, making it an invaluable tool for conjugating complex biomolecules or macrocycles without protecting groups 5.
Table 1: Chemoselective Reactivity Profile of Isothiocyanates
Target Nucleophile
Optimal pH Range
Intermediate/Product Formed
Thermodynamic Stability
Thiol (-SH)
6.0 – 8.0
Dithiocarbamate
Highly Reversible
Primary Amine (-NH₂)
9.0 – 11.0
Thiourea
Irreversible (Stable)
Applications in Drug Development and Imaging
Macrocyclic MRI Contrast Agents
A premier application of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is in the synthesis of tetraazabicyclo-macrocycle-based manganese chelates used as MRI contrast agents 6.
The Causality of the Design: Manganese chelates require high water solubility and low toxicity for intravenous administration. By reacting the macrocycle's peripheral amines with the isothiocyanate, researchers append the hydrophilic sulfolane group via a thiourea linkage. This specific derivatization prevents the metal complex from aggregating, enhances its rotational correlation time (improving MRI relaxivity), and ensures rapid renal clearance.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes orthogonal tracking methods (IR spectroscopy and phase-separation) to confirm reaction progress and product purity without relying solely on arbitrary reaction times.
Step-by-Step Methodology: Synthesis of a Sulfolane-Thiourea Derivative
1. Reagent Preparation (Solvent Causality):
Dissolve the target primary amine (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Causality: Aprotic solvents are chosen to prevent competitive solvolysis of the isothiocyanate, ensuring 100% atom economy toward the amine 3.
2. Electrophile Addition:
Add 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (1.05 mmol, slight excess) dropwise at 0°C to 25°C. Stir continuously.
3. Self-Validating Reaction Monitoring:
IR Spectroscopy: Do not rely solely on TLC. Isothiocyanates exhibit a massive, distinct asymmetric stretching band at ~2100–2200 cm⁻¹ . The definitive, self-validating proof of reaction completion is the complete disappearance of this IR band from the reaction mixture.
4. Workup & Isolation (Exploiting Polarity):
Once the starting material is consumed, remove the THF/DCM under reduced pressure.
Causality of Purification: Because the newly formed sulfolane-thiourea conjugate is highly polar, it will typically precipitate when triturated with a non-polar solvent like diethyl ether or hexanes. This allows unreacted starting materials to be washed away, bypassing the need for column chromatography.
Self-validating experimental workflow for synthesizing sulfolane-thiourea derivatives.
References
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series | 1
The Ascent of a Sulfur Star: A Technical Guide to the Sulfolane Scaffold | Benchchem | 2
Optimization of Reaction Conditions for Thiourea Synthesis from Isothiocyanates | BenchChem Technical Support | 3
Recent Advancement in the Synthesis of Isothiocyanates | ChemComm / RSC | 4
Isothiocyanate Chemistry: Reactivity with Primary Amines and Thiols | ResearchGate | 5
Tetraazabicyclo-macrocycle based manganese chelate compounds suitable as MRI imaging agents | Google Patents (AU2017382953B2) | 6
An In-depth Technical Guide on the Solubility Profile of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in Polar Aprotic Solvents
This technical guide provides a comprehensive analysis of the solubility of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in common polar aprotic solvents. Designed for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the solubility of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in common polar aprotic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate laboratory work and formulation studies.
Introduction: Unveiling a Molecule of Interest
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a unique bifunctional molecule. It incorporates a highly polar sulfone group within a saturated five-membered ring, a structure analogous to the solvent sulfolane, and a reactive isothiocyanate group.[1][2] The isothiocyanate functional group is a key pharmacophore in numerous biologically active compounds, known for its role in anticancer and antimicrobial agents.[3] The sulfone moiety, on the other hand, can significantly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and ability to interact with biological targets.
Understanding the solubility of this compound in polar aprotic solvents is paramount for its application in various fields. In drug discovery, for instance, solubility in solvents like dimethyl sulfoxide (DMSO) is a critical parameter for initial screening assays. In synthetic chemistry, solvent choice dictates reaction kinetics, yield, and purification strategies. This guide will, therefore, delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.
Theoretical Solubility Profile: A Molecular Perspective
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the similarity of intermolecular forces between the solute and solvent molecules. The structure of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide suggests a favorable interaction with polar aprotic solvents.
Molecular Structure and Polarity:
Tetrahydrothiophene 1,1-dioxide (Sulfolane) Moiety: This core structure is highly polar. The sulfur atom is in its highest oxidation state, and the two oxygen atoms create a strong dipole moment.[4] Sulfolane itself is a polar aprotic solvent and is miscible with water and other polar organic solvents.[1][4] This inherent polarity is expected to contribute significantly to the molecule's solubility in other polar aprotic media.
Isothiocyanate (-N=C=S) Group: The isothiocyanate group is also polar and can participate in dipole-dipole interactions. Isothiocyanates as a class of compounds are generally soluble in a range of organic solvents, including polar aprotic ones like acetone and acetonitrile.[5][6]
Polar Aprotic Solvents:
Polar aprotic solvents, such as DMSO, N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone, possess large dipole moments but lack acidic protons.[7] They are effective at solvating polar molecules through dipole-dipole interactions. The strong cation-solvating ability of solvents like DMSO and DMF can further enhance the dissolution of polar compounds.[4]
The combination of the highly polar sulfone and the isothiocyanate group in the target molecule leads to a strong prediction of good solubility in these solvents.
Preliminary investigation of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide electrophilic reactivity
An In-Depth Technical Guide to the Electrophilic Reactivity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Abstract This technical guide provides a preliminary investigation into the electrophilic reactivity...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electrophilic Reactivity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
Abstract
This technical guide provides a preliminary investigation into the electrophilic reactivity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS 85109-45-1)[1]. This compound uniquely combines a highly reactive isothiocyanate (ITC) electrophile with a sulfolane scaffold, a moiety known for its favorable physicochemical properties in medicinal chemistry.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's theoretical reactivity, practical experimental protocols for characterization, and potential applications. We will explore its reactions with key biological nucleophiles, the influence of the sulfolane group on its reactivity, and provide step-by-step methodologies for empirical analysis.
Introduction: A Bifunctional Scaffold of Interest
The convergence of reactive functional groups with structurally significant scaffolds is a cornerstone of modern chemical biology and drug discovery. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide presents a compelling case study, merging two moieties of distinct and valuable properties.
The Isothiocyanate (-N=C=S) Group: Isothiocyanates are a class of organosulfur compounds recognized for their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] These effects are largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with biological nucleophiles such as the amine and thiol groups found in proteins and peptides.[4][6] This reactivity allows ITCs to function as covalent modifiers, a mechanism of growing interest in targeted therapy.[7][8]
The Tetrahydrothiophene 1,1-dioxide (Sulfolane) Moiety: The sulfolane ring is a polar, aprotic scaffold.[9] In medicinal chemistry, the incorporation of a cyclic sulfone group is a strategic choice to enhance key drug-like properties. It can increase solubility and metabolic stability, lower the lipophilicity of a molecule, and act as a rigid conformational constraint or a hydrogen bond acceptor.[3] Its presence can significantly improve a molecule's overall absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This guide aims to characterize the electrophilic profile of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, providing a foundational understanding for its potential use as a chemical probe, covalent ligand, or synthetic building block.
Theoretical Framework and Hypothesized Reactivity
The reactivity of the isothiocyanate group is governed by the pronounced electrophilicity of its central carbon atom, which arises from the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Nucleophilic attack on this carbon is the primary reaction pathway.[10][11]
The core of our investigation lies in understanding how the tethered sulfolane ring modulates this intrinsic reactivity. The sulfone group (SO₂) is strongly electron-withdrawing. This electronic effect, transmitted through the methylene linker, is hypothesized to further increase the partial positive charge on the isothiocyanate carbon, potentially enhancing its electrophilicity compared to simple alkyl isothiocyanates. This enhanced reactivity could lead to faster reaction kinetics with nucleophiles.
Caption: Logical relationship between the sulfolane and isothiocyanate moieties.
Core Reactivity with Biological Nucleophiles
The most relevant reactions for this compound in a biological or drug development context are with amine and thiol groups.
Reaction with Primary Amines to Form Thioureas
The reaction with primary amines is a robust and fundamental transformation for isothiocyanates, yielding stable N,N'-disubstituted thiourea adducts.[11][12] The reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[11]
Reaction with Thiols to Form Dithiocarbamates
With thiol nucleophiles, isothiocyanates form dithiocarbamate adducts.[13] Unlike the highly stable thiourea linkage, the formation of dithiocarbamates can be reversible, particularly under certain physiological conditions.[14]
The Critical Role of pH in Reaction Selectivity
A key determinant of whether an isothiocyanate reacts with an amine or a thiol is the ambient pH.[13] This pH-dependent selectivity is crucial for predicting the molecular targets of electrophiles in different biological environments.[6]
Neutral to Slightly Acidic pH (pH 6-8): In this range, the thiol group (-SH) is more readily deprotonated to its more nucleophilic thiolate form (R-S⁻) than the amine group (-NH₂) is to its neutral, nucleophilic state. Consequently, reaction with thiols to form dithiocarbamates is generally favored.[13]
Alkaline pH (pH 9-11): At higher pH, primary amines are fully deprotonated and present as potent nucleophiles. The reaction to form stable thiourea adducts becomes the preferred pathway.[13]
Caption: Influence of pH on isothiocyanate reaction pathways with nucleophiles.
Experimental Protocols
To empirically investigate the reactivity of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, the following protocols are proposed.
Protocol 1: Synthesis from Primary Amine Precursor
Isothiocyanates are commonly synthesized from the corresponding primary amine.[5][15][16] This protocol outlines a general, two-step, one-pot approach.
Objective: To synthesize the title compound from 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide.
Materials:
3-(aminomethyl)tetrahydrothiophene 1,1-dioxide
Carbon disulfide (CS₂)
Triethylamine (TEA)
Tosyl Chloride (TsCl)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dithiocarbamate Salt Formation:
Dissolve 1.0 equivalent of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide in DCM (approx. 0.2 M).
Add 1.2 equivalents of triethylamine to the solution and cool to 0 °C in an ice bath.
Slowly add 1.2 equivalents of carbon disulfide dropwise while stirring.
Allow the reaction to stir at room temperature for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
Desulfurization to Isothiocyanate:
Cool the reaction mixture back to 0 °C.
Add a solution of 1.1 equivalents of tosyl chloride in DCM dropwise.
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring for the formation of the isothiocyanate product.
Work-up and Purification:
Quench the reaction by adding saturated sodium bicarbonate solution.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure isothiocyanate.
Protocol 2: Competitive Reactivity Study with Amine and Thiol
Objective: To determine the reaction selectivity of the title compound towards an amine (n-butylamine) versus a thiol (1-butanethiol) at different pH values.
Acetonitrile (ACN) or Tetrahydrofuran (THF) as a co-solvent
LC-MS system for analysis
Procedure:
Stock Solution Preparation:
Prepare a 10 mM stock solution of the isothiocyanate in ACN.
Prepare 100 mM stock solutions of n-butylamine and 1-butanethiol in ACN.
Reaction at pH 7.4:
In a vial, combine 800 µL of pH 7.4 phosphate buffer and 100 µL of ACN.
Add 10 µL of the n-butylamine stock and 10 µL of the 1-butanethiol stock (final concentration of each is 1 mM).
Initiate the reaction by adding 10 µL of the isothiocyanate stock solution (final concentration 0.1 mM).
Incubate at room temperature. At time points (e.g., 5, 15, 30, 60 min), withdraw an aliquot, quench with an equal volume of 1% formic acid in ACN, and analyze by LC-MS to quantify the formation of the thiourea and dithiocarbamate adducts.
Reaction at pH 10.0:
Repeat the procedure from step 2, substituting the phosphate buffer with the pH 10.0 carbonate-bicarbonate buffer.
Data Analysis:
Plot the relative peak areas of the thiourea and dithiocarbamate adducts over time for each pH condition.
Compare the product distribution at the final time point for both pH values.
Caption: Experimental workflow for the competitive reactivity analysis.
Anticipated Quantitative Data
Based on the theoretical framework, the following outcomes are anticipated from the competitive reactivity study.
pH Condition
Predominant Nucleophile
Expected Major Product
Anticipated Product Ratio (Thiourea:Dithiocarbamate)
Rationale
pH 7.4
Thiol (as Thiolate)
Dithiocarbamate Adduct
< 1:10
Thiol pKa is lower than amine pKa, leading to a higher concentration of the more nucleophilic thiolate anion at near-neutral pH.[6]
pH 10.0
Amine
Thiourea Adduct
> 10:1
At alkaline pH, the amine is fully deprotonated and highly nucleophilic, leading to the rapid and irreversible formation of the stable thiourea adduct.[13]
Applications and Future Directions
A thorough understanding of the electrophilic reactivity of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide opens several avenues for its application:
Covalent Probes for Drug Discovery: This molecule can be used as a parent fragment for developing targeted covalent inhibitors. The sulfolane moiety provides a favorable ADME foundation, while the isothiocyanate acts as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in a protein active site.[17]
Bioconjugation Reagents: The defined pH-dependent selectivity could be exploited for specific bioconjugation strategies, allowing for the preferential labeling of either thiol or amine groups on proteins or other biomolecules simply by controlling the reaction buffer.[18]
Synthetic Chemistry: It serves as a valuable building block for synthesizing complex heterocyclic compounds, where the thiourea or dithiocarbamate adducts act as intermediates.[12]
Future work should focus on quantitative kinetic analysis to determine the second-order rate constants for its reaction with various nucleophiles, providing a direct measure of the reactivity enhancement conferred by the sulfolane ring.
Conclusion
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a bifunctional molecule with a highly reactive electrophilic center poised for nucleophilic attack. The presence of the electron-withdrawing sulfolane moiety is hypothesized to enhance the intrinsic reactivity of the isothiocyanate group. Its reactions with amines and thiols are predictable and highly dependent on pH, allowing for selective adduct formation. The experimental protocols outlined in this guide provide a clear pathway for researchers to empirically validate this reactivity profile, paving the way for its application in medicinal chemistry, chemical biology, and synthetic sciences.
References
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. [Link]
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. [Link]
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]
Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Taylor & Francis Online. [Link]
Electrophiles in foods: the current status of isothiocyanates and their chemical biology. PubMed. [Link]
Reactions of cellulose isothiocyanates with thiol and amino compounds. PubMed. [Link]
Electrophiles in Foods: The Current Status of Isothiocyanates and Their Chemical Biology. Journal of Toxicological Sciences. [Link]
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. [Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]
The reaction of fluorescein isothiocyanate with thiols. PubMed. [Link]
Metal-Mediated Reaction Modeled on Nature: The Activation of Isothiocyanates Initiated by Zinc Thiolate Complexes. ACS Publications. [Link]
Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. ResearchGate. [Link]
Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. ResearchGate. [Link]
Tetrahydrothiophene – Knowledge and References. Taylor & Francis. [Link]
Cyclic sulfoxides and sulfones in drug design. Scilit. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. OECD. [Link]
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
Crystal Structure Analysis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Derivatives: From Synthesis to Structural Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Imperative in Drug Discovery The precise three-dimensional arrangement of atoms within a molecule is th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Imperative in Drug Discovery
The precise three-dimensional arrangement of atoms within a molecule is the bedrock of its biological function. For drug development professionals, understanding this architecture is not merely an academic exercise; it is the critical blueprint for designing potent, selective, and safe therapeutics. The class of compounds based on the 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide scaffold represents a fascinating intersection of two pharmacologically significant moieties. The tetrahydrothiophene 1,1-dioxide, or sulfolane, core provides a stable, polar, and three-dimensional framework.[1] The isothiocyanate (-N=C=S) group is a reactive electrophile found in many naturally occurring compounds with documented anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The synergy between these two groups offers a rich landscape for medicinal chemistry exploration. However, the conformational flexibility of the five-membered sulfolane ring and the orientation of the reactive isothiocyanate substituent can dramatically influence how these molecules interact with biological targets.[5][6] Therefore, single-crystal X-ray diffraction (SCXRD) is not just a characterization technique but an essential tool for unlocking the full potential of these derivatives. This guide provides a comprehensive walkthrough of the entire process, from the rational synthesis of the target molecules to the intricate details of their structural analysis, grounded in field-proven insights and methodologies.
Synthesis and Derivatization Strategy
The journey to a crystal structure begins with the successful synthesis of high-purity material. The core challenge is the chemoselective introduction of the isothiocyanate group onto the sulfolane scaffold. A common and effective strategy involves a two-step process starting from a primary amine precursor.
Causality Behind the Synthetic Route:
The most reliable methods for isothiocyanate synthesis involve the decomposition of a dithiocarbamate intermediate.[3] This approach is favored over more hazardous reagents like thiophosgene. The reaction of a primary amine with carbon disulfide in the presence of a base generates a dithiocarbamate salt. Subsequent treatment with a desulfurizing agent cleanly yields the target isothiocyanate.[7]
Application Note: Protocol for Primary Amine Coupling with 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale In modern drug development and bioconjugation, the s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Chemical Rationale
In modern drug development and bioconjugation, the strategic introduction of polar, non-ionizable functional groups is a proven method for modulating the pharmacokinetic (PK) and physicochemical properties of target molecules. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS: 85109-45-1)[1] is a highly specialized electrophilic reagent designed for this exact purpose.
This molecule features a sulfolane moiety (tetrahydrothiophene 1,1-dioxide)—a highly polar, chemically inert, and water-soluble ring system. When coupled to a primary amine via its reactive isothiocyanate (-N=C=S) group, it forms a highly stable thiourea linkage [2]. The resulting conjugate benefits from the sulfolane group's strong dipole moment, which can significantly enhance aqueous solubility, alter the solvation shell to prevent protein aggregation, and improve the metabolic stability of small-molecule drug candidates without introducing new ionizable acid/base centers.
Mechanistic Causality: Why pH Control is Critical
The coupling reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the substrate's primary amine attacks the highly electrophilic central carbon of the isothiocyanate group, forming a transient zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable thiourea[2].
For this reaction to occur efficiently in aqueous environments, the primary amine must be in its unprotonated (free base) form . Because typical aliphatic primary amines have a pKa of ~9.0 to 10.5, the reaction buffer must be maintained at a mildly basic pH (typically 8.5–9.5)[3]. If the pH is too low, the amine remains protonated and non-nucleophilic. If the pH is too high (>10.0), the isothiocyanate becomes highly susceptible to competing hydrolysis, converting into a primary amine and subsequently reacting with another isothiocyanate molecule to form an unwanted symmetrical thiourea byproduct.
Mechanistic pathway of primary amine coupling with isothiocyanate to form a thiourea bond.
Quantitative Data & Optimization Parameters
To establish a self-validating system, experimental parameters must be tightly controlled. The table below summarizes the optimal conditions for coupling 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide to primary amines in both small molecules and biomacromolecules (e.g., proteins/peptides).
Parameter
Optimal Range
Mechanistic Rationale
Reaction pH
8.5 – 9.5
Ensures the primary amine is unprotonated and nucleophilic while minimizing isothiocyanate hydrolysis[3].
Buffer System
0.1 M NaHCO₃ or Borate
Must be completely free of competing primary amines (e.g., Do NOT use Tris or Glycine ).
Co-Solvent
5% – 10% DMSO or DMF
Isothiocyanates have limited aqueous stability; adding via a dry organic stock prevents premature degradation.
Stoichiometry (Small Mol)
1.1x – 1.5x Molar Excess
Slight excess drives the reaction to completion without complicating downstream purification.
Stoichiometry (Proteins)
10x – 20x Molar Excess
Accounts for hydrolysis in aqueous media and multiple surface-accessible lysine residues.
Temperature
4°C to 25°C (RT)
Room temperature (2-4h) is standard; 4°C (overnight) is preferred for thermally labile proteins.
Experimental Protocol
This detailed protocol outlines the bioconjugation of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide to a primary amine-containing substrate (e.g., a peptide or protein).
Phase 1: Reagent Preparation
Isothiocyanates are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
Prepare the Substrate Solution: Dissolve the amine-containing substrate in 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0, at a concentration of 2–10 mg/mL.
Validation Check: Verify the pH of the final solution. If the substrate was previously stored in a Tris-based buffer, it must be buffer-exchanged (via dialysis or a desalting column) into the bicarbonate buffer prior to the reaction.
Prepare the Isothiocyanate Stock: Immediately before use, dissolve 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10–50 mM stock solution.
Causality: Preparing this stock in an anhydrous, aprotic solvent prevents the nucleophilic attack of water, preserving the electrophilicity of the isothiocyanate carbon[4].
Phase 2: Coupling Reaction
Initiate the Reaction: While gently stirring or vortexing the substrate solution, add the isothiocyanate stock solution dropwise.
Note: Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.
Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours. Protect the reaction vessel from light if the substrate is light-sensitive.
Quenching (Optional but Recommended): To terminate the reaction and consume any unreacted isothiocyanate, add a quenching agent such as 100 mM ethanolamine or 0.1 M glycine, and incubate for an additional 30 minutes.
Phase 3: Purification and Characterization
Purification: Remove excess reagent, quenched byproducts, and organic solvents using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25/PD-10 columns) or extensive dialysis against a neutral buffer (e.g., 1x PBS, pH 7.4). For small molecules, reverse-phase HPLC is recommended.
Validation: Confirm successful conjugation via LC-MS (looking for a mass shift corresponding to the addition of the sulfolane-thiourea adduct: +191.27 Da) or by measuring the reduction in free primary amines using a TNBSA or Ninhydrin assay.
Step-by-step experimental workflow for sulfolane isothiocyanate bioconjugation.
Troubleshooting & Self-Validation
To ensure the integrity of the protocol, monitor for the following common failure modes:
Low Conjugation Yield:
Cause: The reaction pH was too low, leaving the amines protonated, or the buffer contained competing nucleophiles (e.g., Tris, ammonium salts, or sodium azide).
Solution: Verify buffer composition and confirm pH is ≥ 8.5.
Precipitation upon Reagent Addition:
Cause: The isothiocyanate stock was added too rapidly, causing localized high concentrations of organic solvent, or the target protein is intolerant to the sulfolane modification.
Solution: Add the stock solution dropwise under continuous agitation. If precipitation persists, reduce the molar excess of the isothiocyanate.
Presence of Symmetrical Thiourea Byproducts (Small Molecule Synthesis):
Cause: Moisture contamination in the reaction vessel led to isothiocyanate hydrolysis[5].
Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents if performing the coupling on non-aqueous small molecules.
References
Isothiocyanate chemistry. ResearchGate. Available at:[Link]
Synthesis of Novel Thiourea Derivatives Utilizing 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide: An Application and Protocol Guide
Introduction: The Significance of Thiourea Scaffolds and the Utility of a Sulfolane Moiety Thiourea derivatives represent a cornerstone in medicinal chemistry and drug discovery, exhibiting a remarkable breadth of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Thiourea Scaffolds and the Utility of a Sulfolane Moiety
Thiourea derivatives represent a cornerstone in medicinal chemistry and drug discovery, exhibiting a remarkable breadth of biological activities. These compounds are recognized for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, with several thiourea-containing molecules having been successfully developed into clinically used drugs.[1] The versatility of the thiourea functional group (R-NH-C(S)-NH-R') lies in its ability to form multiple hydrogen bonds and interact with various biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[2][3]
This guide details the synthesis of novel thiourea derivatives using a unique building block: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. The incorporation of the tetrahydrothiophene 1,1-dioxide, commonly known as the sulfolane moiety, offers several potential advantages in drug design. Sulfolane is a highly polar, aprotic, and metabolically stable group.[4] Its inclusion in a drug candidate can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, two-stage protocol for the synthesis of these novel compounds, aimed at researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy Overview
The synthesis of the target thiourea derivatives is approached in a two-stage process. The first stage involves the preparation of the key intermediate, 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, from its corresponding primary amine precursor. The second stage details the reaction of this isothiocyanate with a diverse range of primary and secondary amines to generate the desired thiourea derivatives.
Figure 1: A generalized two-stage workflow for the synthesis of novel thiourea derivatives.
Stage 1: Synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
The conversion of a primary amine to an isothiocyanate is a crucial step. While several methods exist, the use of carbon disulfide (CS₂) with a suitable desulfurizing agent is a common and effective approach. For a polar substrate such as 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide, a method employing aqueous conditions can be particularly advantageous to ensure sufficient solubility of the starting material.[5]
Protocol 1: Isothiocyanate Synthesis using Carbon Disulfide and Sodium Persulfate
This protocol is adapted from green chemistry principles, utilizing water as a solvent and a readily available oxidizing agent.[5][6]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
Preparation of the Free Amine: In a round-bottom flask, dissolve 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) to neutralize the hydrochloride and generate the free amine in situ.
Formation of Dithiocarbamate: To the aqueous solution of the amine, add carbon disulfide (1.2 eq) dropwise with vigorous stirring. Continue stirring at room temperature for 1-2 hours to form the dithiocarbamate salt. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, acidifying it, extracting with an organic solvent, and spotting on a TLC plate.
Oxidative Desulfurization: Slowly add a solution of sodium persulfate (1.5 eq) in water to the reaction mixture. The reaction may be exothermic. Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the dithiocarbamate intermediate.
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Stage 2: Synthesis of Novel Thiourea Derivatives
The reaction of an isothiocyanate with a primary or secondary amine is a robust and generally high-yielding nucleophilic addition reaction.[7] The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea linkage.
Protocol 2: General Procedure for Thiourea Synthesis
Purification system (flash column chromatography or recrystallization)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M.
Addition of Amine: To the stirred solution of the isothiocyanate, add the desired primary or secondary amine (1.0-1.1 eq) dropwise at room temperature.
Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature. For less reactive amines (e.g., those with electron-withdrawing groups), gentle heating may be necessary to drive the reaction to completion.[7]
Work-up: Upon completion, if the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Figure 2: A step-by-step experimental workflow for the synthesis of thiourea derivatives.
Data Presentation: Representative Reaction Parameters
The following table provides a template for summarizing the reaction conditions and outcomes for the synthesis of a small library of thiourea derivatives.
Entry
Amine (R¹R²NH)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Aniline
DCM
25
4
e.g., 95
2
4-Chloroaniline
THF
50
8
e.g., 88
3
Benzylamine
DCM
25
2
e.g., 98
4
Morpholine
Acetonitrile
25
3
e.g., 96
5
tert-Butylamine
THF
50
12
e.g., 75
Note: The yields are hypothetical and will depend on the specific amine used and the optimization of reaction conditions. The reaction with sterically hindered amines like tert-butylamine may require longer reaction times and/or heating.[7]
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Stage 1: Low yield of isothiocyanate
Incomplete formation of the dithiocarbamate.
Ensure adequate stirring and reaction time. Confirm the complete neutralization of the amine hydrochloride.
Inefficient desulfurization.
Check the quality and amount of the sodium persulfate. A slight excess may be required.
Stage 2: Low yield of thiourea
Low nucleophilicity of the amine.
For amines with electron-withdrawing groups, increase the reaction temperature and/or time.
Steric hindrance.
For bulky amines, prolonged reaction times and heating may be necessary. Consider using a higher boiling point solvent like THF or acetonitrile.
Product is an oil and difficult to purify
The product may be amorphous or have a low melting point.
Purify by flash column chromatography. Trituration with a non-polar solvent like hexanes may induce crystallization.
Side product formation
The isothiocyanate may be unstable under prolonged heating.
Monitor the reaction closely and avoid excessive heating.
The amine may have other reactive functional groups.
Protect other reactive groups on the amine before the reaction.
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of novel thiourea derivatives incorporating a sulfolane moiety. The use of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide as a building block opens up new avenues for the design of drug candidates with potentially improved physicochemical and pharmacokinetic properties. By following the detailed procedures and considering the troubleshooting advice, researchers can efficiently generate libraries of these promising compounds for further biological evaluation.
References
Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(20), 4484-4491. [Link]
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
Application Notes and Protocols: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in Medicinal Chemistry
Introduction: A Molecule of Duality for Covalent Targeting In the landscape of modern medicinal chemistry, the pursuit of novel agents with high potency and target specificity is paramount. 3-(Isothiocyanatomethyl)tetrah...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Molecule of Duality for Covalent Targeting
In the landscape of modern medicinal chemistry, the pursuit of novel agents with high potency and target specificity is paramount. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide emerges as a compelling bifunctional molecule, uniquely positioned for the development of covalent chemical probes and targeted therapeutics. Its structure marries two key components: the highly reactive isothiocyanate (ITC) electrophile and the stable, polar sulfolane scaffold.
The isothiocyanate group (-N=C=S) is a well-established "warhead" in chemical biology, known for its ability to form stable, covalent thiourea or thiono-carbamate linkages with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the thiol group of cysteine. This capacity for covalent bond formation enables its use in creating irreversible inhibitors and probes for target identification and validation.
Complementing the reactive ITC group is the tetrahydrothiophene 1,1-dioxide, or sulfolane, ring. This five-membered cyclic sulfone is a polar, aprotic, and chemically robust scaffold. Its high polarity can enhance the aqueous solubility of parent molecules, a critical property for drug candidates. Furthermore, its rigid structure and hydrogen bond accepting capabilities allow it to serve as a valuable pharmacophore or a bioisosteric replacement for other less stable or less soluble groups.
This document provides a detailed guide to the potential applications of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, offering theoretical frameworks, practical protocols, and insights into its use as a tool for advancing drug discovery projects.
Core Applications in Medicinal Chemistry
The unique combination of a covalent warhead and a favorable chemical scaffold positions this molecule for several key applications.
Covalent Probes for Target Identification and Validation
One of the most powerful applications is in the field of chemical proteomics and activity-based protein profiling (ABPP). By covalently "tagging" proteins, this reagent can help identify novel binding partners and validate target engagement.
Mechanism of Action: The ITC group reacts with nucleophilic residues (Lys, Cys) in or near the binding site of a protein. If the molecule is further functionalized with a reporter tag (like biotin or a fluorophore), these tagged proteins can be isolated and identified using techniques like mass spectrometry.
Advantages:
Stable Adduct Formation: The covalent bond is highly stable, allowing for stringent purification conditions without loss of the label.
Target Engagement Confirmation: It provides direct evidence that a compound binds to its intended target in a complex biological system.
Development of Covalent Inhibitors
Covalent inhibitors offer distinct therapeutic advantages, including prolonged duration of action, high potency, and the ability to overcome high substrate concentrations. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide serves as an excellent starting point for designing such inhibitors.
Pharmacological Rationale: By attaching this molecule to a scaffold that provides selectivity for a specific enzyme's active site, the ITC group can be positioned to react with a nearby lysine or cysteine residue. This permanently inactivates the enzyme.
Design Strategy: The sulfolane ring can be used to optimize pharmacokinetic properties while the ITC group ensures irreversible binding. This strategy has been successfully employed for various targets, including kinases and proteases.
Bioconjugation and Linker Chemistry
The reactivity of the isothiocyanate group makes it a useful tool for bioconjugation, such as in the creation of Antibody-Drug Conjugates (ADCs) or for immobilizing proteins on surfaces.
Application in ADCs: The molecule can function as a linker to attach a cytotoxic payload to an antibody. The sulfolane component may contribute to the stability and solubility of the resulting ADC.
Surface Immobilization: It can be used to covalently attach proteins to surfaces for applications in diagnostics and biochemical assays.
Experimental Protocols and Methodologies
The following protocols are designed to be starting points and should be optimized for specific proteins and experimental systems.
Protocol 1: General Procedure for Covalent Labeling of a Target Protein
This protocol details a standard method for labeling a purified protein with 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide to confirm reactivity.
Rationale: The choice of buffer pH is critical. A pH of 8.0-9.0 is used to deprotonate the ε-amino group of lysine residues, enhancing their nucleophilicity and promoting the reaction with the isothiocyanate.
Materials:
Purified target protein in a suitable buffer (e.g., PBS).
Reaction Buffer: 100 mM sodium bicarbonate or HEPES, pH 8.5.
Anhydrous DMSO.
Quenching solution: 1 M Tris-HCl, pH 8.0.
Desalting column (e.g., PD-10) or dialysis equipment.
Procedure:
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
Reagent Preparation: Prepare a 100 mM stock solution of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in anhydrous DMSO.
Labeling Reaction: Add a 10 to 50-fold molar excess of the ITC reagent stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted ITC reagent. Incubate for 30 minutes.
Purification: Remove the unreacted compound and byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Verification: Confirm covalent labeling using mass spectrometry. The mass of the labeled protein should increase by the molecular weight of the ITC compound (approximately 191.25 Da).
Diagram: Covalent Labeling Workflow
Caption: Workflow for covalent protein labeling.
Protocol 2: In Vitro Assay for Covalent Enzyme Inhibition
This protocol describes a method to determine the inhibitory potential and kinetics of the compound against a target enzyme.
Rationale: Measuring enzyme activity over time after incubation with the inhibitor allows for the determination of key kinetic parameters (k_inact and K_I), which characterize the efficiency of irreversible inhibition.
Materials:
Target enzyme and its specific substrate.
Assay Buffer: Buffer optimized for enzyme activity.
Enzyme Preparation: Prepare a working solution of the enzyme in the Assay Buffer.
Inhibitor Preparation: Prepare a serial dilution of the ITC compound in anhydrous DMSO.
Time-Dependent Inhibition:
a. In a 96-well plate, add the enzyme to multiple wells.
b. Add different concentrations of the ITC compound (or DMSO as a vehicle control) to the wells to initiate the pre-incubation. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the enzyme's substrate to the wells to start the reaction.
d. Measure the reaction rate immediately using a plate reader.
Data Analysis:
a. For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time.
b. The slope of each line represents the observed rate of inactivation (k_obs).
c. Plot the k_obs values against the inhibitor concentrations. This data can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
Data Summary and Visualization
Table 1: Physicochemical Properties and Applications
Property / Application
Description
Relevance in Drug Discovery
Functional Group
Isothiocyanate (-NCS)
Electrophilic "warhead" for forming covalent bonds with Lys and Cys residues.
Scaffold
Tetrahydrothiophene 1,1-dioxide (Sulfolane)
Polar, stable, and synthetically versatile ring system. Can improve solubility and metabolic stability.
Mechanism of Action
Covalent Modification
Leads to irreversible inhibition of target proteins, offering prolonged pharmacodynamic effects.
Primary Applications
Covalent Inhibitors, Chemical Probes (ABPP), Bioconjugation
Enables target identification, validation, and the development of potent therapeutics.
Key Reaction pH
8.0 - 9.0
Favors deprotonation of lysine ε-amino groups, increasing nucleophilicity for reaction.
Diagram: Mechanism of Covalent Modification
Caption: Reaction of an isothiocyanate with a lysine residue.
Conclusion and Future Outlook
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide represents a versatile and valuable tool for medicinal chemists. Its dual nature—a reactive covalent warhead coupled with a drug-like sulfolane scaffold—provides a robust platform for a range of applications, from fundamental target discovery to the design of potent and irreversible therapeutics. The protocols and conceptual frameworks provided herein offer a foundation for researchers to harness the potential of this compound in their drug discovery endeavors. Future work may involve expanding the derivatization of the sulfolane ring to build libraries of targeted covalent inhibitors or incorporating this moiety into more complex bioconjugation systems.
References
Title: Isothiocyanates as Covalent Protein-Modifying Agents in Medicinal Chemistry and Chemical Biology
Source: RSC Medicinal Chemistry
URL: [Link]
Title: Lysine-Targeting Probes for Covalent Ligand Discovery
Source: RSC Chemical Biology
URL: [Link]
Title: Saturated heterocycles with applications in medicinal chemistry
Source: RSC Medicinal Chemistry
URL: [Link]
Application
Application Note: Step-by-Step Derivatization of Amines Using 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide for Enhanced LC-MS/MS Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Metabolomics, Pharmacokinetics, and Bioconjugation Introduction & Mechanistic Rationale The quantificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application Area: Targeted Metabolomics, Pharmacokinetics, and Bioconjugation
Introduction & Mechanistic Rationale
The quantification of small, polar amine-containing compounds—such as biogenic amines, amino acids, and basic pharmaceutical drugs—presents a persistent challenge in analytical chemistry. These analytes typically exhibit poor retention on standard reversed-phase (RP) HPLC columns and suffer from low ionization efficiency in Electrospray Ionization (ESI) due to severe matrix suppression ()[1].
While phenyl isothiocyanate (PITC) is a classical derivatization agent ()[2], the application of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (hereafter referred to as Sulfolane-ITC or S-ITC , CAS: 85109-45-1) offers superior physicochemical advantages for modern mass spectrometry.
The Causality of Sulfolane-ITC Derivatization
S-ITC features an electrophilic isothiocyanate group (-N=C=S) tethered to a highly polar sulfolane (tetrahydrothiophene 1,1-dioxide) ring. Under mildly alkaline conditions (pH 8.5–9.5), the unprotonated, nucleophilic amine attacks the central carbon of the isothiocyanate, yielding a highly stable thiourea linkage ()[3].
The strategic addition of the sulfolane moiety serves two critical functions:
Ionization Enhancement: The sulfolane ring introduces a massive dipole moment (~4.8 Debye). This strong dipole drastically enhances the analyte's affinity for the droplet surface during ESI, significantly increasing the positive ionization yield (ESI+) ()[4].
Specific MS/MS Fragmentation: During Collision-Induced Dissociation (CID), the sulfone group undergoes a highly predictable neutral loss of sulfur dioxide (
SO2
, 64 Da). This provides a highly specific reporter transition that eliminates background matrix noise, ensuring absolute trustworthiness in peak integration.
Reaction Pathway & Experimental Workflow
Fig 1. Mechanistic pathway of amine derivatization using S-ITC for LC-MS/MS enhancement.
Fig 2. Step-by-step S-ITC derivatization and cleanup workflow for amine analysis.
Reagent Solution: 5% (v/v) S-ITC in anhydrous Acetonitrile (Must be prepared fresh daily).
Extraction Solvent: n-Heptane or n-Hexane.
Internal Standard (IS): Stable isotope-labeled analogue of the target amine (e.g.,
13C
or
d4
-labeled) to validate reaction efficiency.
Step-by-Step Derivatization Protocol
Note: This protocol is designed as a self-validating system. The inclusion of an internal standard tracks derivatization efficiency, while the liquid-liquid extraction step protects the mass spectrometer from reagent fouling.
Step 1: Sample Preparation & Lyophilization
Aliquot 50 µL of the biological sample (plasma/serum) or standard solution into a 1.5 mL microcentrifuge tube.
Add 10 µL of the Internal Standard (IS) working solution.
Add 150 µL of cold Acetonitrile to precipitate proteins. Vortex for 30 s, then centrifuge at 14,000 × g for 10 min at 4°C.
Transfer 100 µL of the supernatant to a new glass autosampler vial.
CRITICAL: Evaporate the sample to absolute dryness under a gentle stream of Nitrogen at 40°C.
Causality: Residual water will competitively hydrolyze the S-ITC reagent. Residual acidic modifiers (like TFA or Formic Acid) will protonate the amine, rendering it non-nucleophilic and completely halting the derivatization reaction[2].
Step 2: Buffer Reconstitution
Add 30 µL of the Coupling Buffer to the dried residue.
Vortex vigorously for 1 minute.
Causality: Pyridine acts as a non-nucleophilic base, raising the pH to ~9.0 to ensure the target amines are deprotonated and highly reactive, without competing for the isothiocyanate reagent.
Step 3: Derivatization Reaction
Add 20 µL of the freshly prepared 5% S-ITC Reagent Solution.
Cap the vial tightly, vortex for 10 seconds, and incubate in a thermoshaker at 40°C for 30 minutes.
Causality: The 40°C thermal energy overcomes the activation barrier for sterically hindered secondary amines, while the 30-minute timeframe ensures >99% thermodynamic conversion to the stable thiourea derivative[3].
Step 4: Quenching and Cleanup
Remove the vial from the incubator and allow it to cool to room temperature.
Add 100 µL of n-Heptane to the reaction mixture. Vortex for 30 seconds and allow the phases to separate.
Discard the upper organic layer (Heptane).
Repeat the Heptane extraction one additional time.
Causality: Unreacted S-ITC will severely foul the LC column and cause massive ion suppression in the MS source. Heptane selectively extracts the lipophilic unreacted reagent, leaving the highly polar S-ITC-amine derivative safely in the lower aqueous phase.
Step 5: Final Preparation for LC-MS/MS
Evaporate the remaining lower phase to dryness under Nitrogen to remove residual Pyridine.
Reconstitute the dried derivative in 100 µL of the Initial Mobile Phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid).
Transfer to an autosampler for injection.
Analytical Advantages & Data Presentation
Derivatization with S-ITC fundamentally alters the physicochemical properties of the analytes, shifting them into an optimal analytical window for RP-HPLC and ESI-MS/MS.
Table 1: Comparative Analytical Metrics of Amine Derivatization Strategies
Analytical Parameter
Underivatized Amine
Standard PITC Derivative
S-ITC Derivative (Sulfolane)
RP-HPLC Retention
Poor (Often elutes in void volume)
Moderate (Hydrophobic shift)
Strong (Dipole-induced retention)
ESI+ Ionization Efficiency
Low (Subject to matrix suppression)
Moderate
High (Driven by strong dipole)
Primary MS/MS Neutral Loss
Variable (Ammonia,
H2O
)
Aniline (93 Da)
SO2
(64 Da) (Highly specific)
Typical LOD (S/N > 3)
10 - 50 ng/mL
1 - 5 ng/mL
0.1 - 0.5 ng/mL
Derivative Stability
N/A
Stable for 48h at 4°C
Stable for >72h at 4°C
Expert Troubleshooting & Quality Control
Issue: Multiple chromatographic peaks for a single known analyte.
Causality: This indicates incomplete reaction or the formation of diastereomers (if the analyte is chiral).
Solution: Ensure the sample is completely dried prior to buffer addition. For highly hindered secondary amines, increase the incubation time to 45 minutes[2].
Issue: Severe baseline noise or rapid loss of MS sensitivity over multiple injections.
Causality: Incomplete removal of excess S-ITC reagent during the liquid-liquid extraction step.
Solution: Ensure rigorous phase separation. Do not accidentally pipette the upper heptane layer into the final sample. Consider a third heptane wash if reagent peaks persist in full-scan MS mode.
Issue: No derivatized product observed; internal standard also fails.
Causality: The reagent has hydrolyzed due to moisture exposure, or the sample pH was too low.
Solution: Always use anhydrous Acetonitrile to prepare the 5% S-ITC solution fresh daily. Verify the pH of the coupling buffer is
≥
8.5.
References
Title: Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry
Source: PubMed
URL: [Link]
Title: Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques
Source: RSC Books
URL: [Link]
Application Notes & Protocols: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide for Peptide Bioconjugation
Introduction: A Novel Reagent for Robust Bioconjugation In the landscape of bioconjugate therapeutics and diagnostics, the covalent attachment of molecules to peptides and proteins is a cornerstone technology.[1] The cho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Reagent for Robust Bioconjugation
In the landscape of bioconjugate therapeutics and diagnostics, the covalent attachment of molecules to peptides and proteins is a cornerstone technology.[1] The choice of linker and reactive chemistry is paramount, dictating the stability, efficacy, and homogeneity of the final product. We introduce 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, a novel reagent designed for the efficient and stable labeling of peptides.
This reagent combines the well-established reactivity of the isothiocyanate (ITC) group with the advantageous properties of a sulfolane (tetrahydrothiophene 1,1-dioxide) scaffold. The ITC group provides a reliable method for targeting primary amines, such as the peptide N-terminus and the epsilon-amine of lysine residues, forming a highly stable thiourea linkage.[2][3] The sulfolane core, a polar aprotic structure, is known for its high thermal stability, chemical inertness, and miscibility with a wide range of solvents, potentially enhancing the solubility and stability of the resulting bioconjugate.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide for peptide bioconjugation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into optimization and troubleshooting.
Scientific Principles and Advantages
The Chemistry of Isothiocyanate Conjugation
The primary reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction proceeds efficiently under mildly basic conditions, where the amine is in its nucleophilic, unprotonated state. The resulting thiourea bond is exceptionally stable, resistant to hydrolysis and enzymatic degradation, a critical feature for in vivo applications.[8]
The Sulfolane Scaffold: More Than Just a Linker
The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety offers several key advantages:
Enhanced Solubility: Sulfolane is a highly polar solvent, and its inclusion as a linker can improve the aqueous solubility of the reagent and the final peptide conjugate, which is particularly beneficial when working with hydrophobic peptides or payloads.[4][7]
Chemical and Thermal Stability: The sulfolane ring is remarkably stable to acids, bases, and high temperatures, ensuring the integrity of the linker during the conjugation reaction and subsequent handling of the bioconjugate.[4][6][7]
Biocompatibility: Sulfolane exhibits low toxicity, making it a suitable component for developing therapeutic bioconjugates.[5]
Experimental Protocols
General Considerations and Best Practices
Reagent Handling: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is moisture-sensitive. Store the reagent under inert gas (argon or nitrogen) at -20°C. Prepare stock solutions in anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.
Peptide Purity: Ensure the peptide is of high purity and free of any primary amine-containing contaminants (e.g., Tris buffer). Lyophilized peptides should be stored desiccated.
pH Control: The reaction pH is a critical parameter. For selective N-terminal labeling, a pH range of 7.0-8.5 is recommended. To label all accessible primary amines (N-terminus and lysine side chains), a pH of 9.0 or higher is optimal.[9][10]
Reaction Monitoring: The progress of the conjugation reaction can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).
Protocol 1: General Procedure for Peptide Labeling in Solution
This protocol describes a general method for conjugating 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide to a peptide in a homogenous solution.
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0 (for maximal labeling) or 0.1 M phosphate buffer, pH 7.5 (for preferential N-terminal labeling)
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
Prepare Peptide Solution: Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
Prepare Reagent Stock Solution: Immediately before use, dissolve 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in anhydrous DMF or DMSO to create a 10-20 mM stock solution.
Initiate Conjugation: Add a 5 to 10-fold molar excess of the reagent stock solution to the stirring peptide solution. The final concentration of the organic co-solvent (DMF or DMSO) should ideally be below 20% (v/v) to maintain peptide solubility and structure.
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light, especially if the peptide or payload is light-sensitive.
Quench Reaction (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes.
Purification: Purify the peptide conjugate from excess reagent and unreacted peptide using RP-HPLC or an appropriate size-exclusion chromatography column.
Characterization: Confirm the identity and purity of the final conjugate by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: On-Resin N-Terminal Peptide Labeling
This method allows for the specific labeling of the peptide's N-terminus while it is still attached to the solid-phase synthesis resin.
Materials:
Peptide-bound resin (with all side-chain protecting groups intact, except for the N-terminal Fmoc group)
N-Terminal Deprotection: Swell the peptide-resin in DMF. Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.
Prepare Labeling Solution: Dissolve a 3 to 5-fold molar excess of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in anhydrous DMF. Add a 6 to 10-fold molar excess of DIPEA to the solution.
On-Resin Conjugation: Add the labeling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours, protected from light.
Wash: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagent and byproducts.
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
Purification and Characterization: Precipitate the crude peptide in cold ether, then purify and characterize as described in Protocol 1.
Data Presentation and Optimization
Table 1: Key Parameters for Peptide Conjugation
Parameter
Recommended Range
Rationale and Optimization Notes
pH
7.0 - 9.5
Lower pH (7.0-8.5) favors N-terminal labeling due to the lower pKa of the α-amino group. Higher pH (>9.0) deprotonates lysine ε-amino groups for more comprehensive labeling.[9][10]
Reagent:Peptide Molar Ratio
5:1 to 20:1
A molar excess of the isothiocyanate reagent drives the reaction to completion. The optimal ratio should be determined empirically for each peptide.[11]
Temperature
4°C to 37°C
Room temperature is suitable for most reactions. For less reactive amines or to shorten reaction times, the temperature can be increased to 37°C.[11] Lower temperatures (4°C) can be used for overnight reactions to minimize potential side reactions.
Reaction Time
2 - 16 hours
Reaction progress should be monitored by HPLC or MS to determine the optimal time. Most reactions are complete within 2-4 hours at room temperature.[9]
Solvent
Aqueous buffer with minimal organic co-solvent (DMF, DMSO)
Co-solvents are often necessary to dissolve the isothiocyanate reagent. Keep the organic solvent percentage as low as possible to avoid peptide denaturation.
Visualizing the Process
Reaction Mechanism
Caption: Covalent bond formation between a peptide's primary amine and an isothiocyanate.
Experimental Workflow
Caption: General workflow for peptide labeling in solution.
- Use fresh, anhydrous solvent for reagent stock.- Verify the pH of the reaction buffer.- Increase the molar ratio of the isothiocyanate reagent.- Increase the percentage of organic co-solvent or add a denaturant (use with caution).
Multiple Labeled Species
- Labeling of both N-terminus and lysine residues.
- If only N-terminal labeling is desired, lower the reaction pH to 7.0-8.0.
Peptide Degradation
- Prolonged exposure to high pH or temperature.
- Reduce reaction time and/or temperature. Perform the reaction at 4°C.
Difficulty in Purification
- Similar retention times of product and starting material.
- Optimize the HPLC gradient to improve separation. Consider a different purification method like ion-exchange or size-exclusion chromatography.
Conclusion
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide represents a valuable addition to the bioconjugation toolkit. The combination of a stable, amine-reactive isothiocyanate with a biocompatible and solubilizing sulfolane scaffold offers a robust method for creating well-defined peptide conjugates. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this reagent in their drug discovery and development workflows.
References
U.S.
"Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates," Journal of Visualized Experiments. [Link]
"Isothiocyanate-functionalized RGD peptides for tailoring cell-adhesive surface patterns," Biomaterials. [Link]
"Isothiocyanate from Broccoli, Sulforaphane, and Its Properties," Journal of Medicinal Food. [Link]
"Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics," The Journal of Physical Chemistry B. [Link]
"Bioconjugate Therapeutics: Current Progress and Future Perspective," Journal of Pharmaceutical Sciences. [Link]
"Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments," Russian Journal of Organic Chemistry. [Link]
"A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow," Organic & Biomolecular Chemistry. [Link]
"Preparation and utilization of fluorescent synthetic peptides," Journal of Immunological Methods. [Link]
"The anti-oxidant properties of isothiocyanates: a review," Mini Reviews in Medicinal Chemistry. [Link]
"Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy," Frontiers in Chemistry. [Link]
"Acute Toxicity and Skin Irritant Properties of Sulfolane," British Journal of Industrial Medicine. [Link]
"Recent Advancement in Synthesis of Isothiocyanates," ChemRxiv. [Link]
"Bioconjugation of Active Ingredients to Plant Viral Nanoparticles Is Enhanced by Preincubation with a Pluronic F127 Polymer Scaffold," ACS Applied Materials & Interfaces. [Link]
"Chemical and physical properties of sulfolane," ResearchGate. [Link]
"Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition," Bioconjugate Chemistry. [Link]
"Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent," Molecules. [Link]
"Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation," Journal of the American Society for Mass Spectrometry. [Link]
"Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation," Journal of the American Society for Mass Spectrometry. [Link]
Application Notes and Protocols for In Vitro Assay Development Utilizing 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS No. 85109...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS No. 85109-45-1) in the development of in vitro assays.[1] This compound belongs to the isothiocyanate class of reagents, which are potent electrophiles capable of forming stable covalent bonds with nucleophilic residues on proteins.[2] This guide will delve into the fundamental principles of its reactivity, provide detailed, step-by-step protocols for its application in target engagement and cellular potency assays, and discuss the critical considerations for robust and reliable assay development. The methodologies described herein are designed to be self-validating and are grounded in established principles of covalent inhibitor characterization.[3][4][5]
Foundational Principles: Understanding the Chemistry and Biology
The Electrophilic Nature of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a unique molecule that combines a sulfolane moiety with a reactive isothiocyanate group. The isothiocyanate (-N=C=S) functional group is a key electrophilic "warhead" that can react with nucleophilic amino acid residues within proteins, such as the thiol group of cysteine or the primary amine of lysine.[2][6] This reaction forms a stable thiourea or dithiocarbamate linkage, resulting in covalent and often irreversible modification of the target protein.[2][4] The design of such covalent modulators is a resurging strategy in medicinal chemistry, offering potential advantages in potency, duration of action, and the ability to target challenging proteins.[7][8]
The general mechanism for the covalent modification of a protein by an isothiocyanate is a two-step process. Initially, the molecule non-covalently binds to the target protein, driven by intermolecular forces. This is followed by the covalent bond formation between the electrophilic carbon of the isothiocyanate and a nucleophilic residue on the protein.[4]
Caption: General mechanism of covalent inhibition.
Biological Relevance: Modulation of Cellular Pathways
Electrophilic compounds, including isothiocyanates, are known to modulate various cellular signaling pathways, often by reacting with key sensor proteins. A well-characterized example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway by the naturally occurring isothiocyanate, sulforaphane.[9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes.[9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor, Keap1, which facilitates its degradation. Electrophiles like sulforaphane can covalently modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, and subsequent gene expression.[12] While the specific biological targets of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide are yet to be fully elucidated, its electrophilic nature suggests the potential to modulate similar pathways.
Caption: The Nrf2-Keap1 signaling pathway.
Application Note 1: Characterizing Target Engagement with Fluorescence Polarization
Principle of the Assay
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[13][14][15][16] The principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). When excited with polarized light, a small, freely rotating tracer will emit depolarized light. However, when the tracer binds to a much larger molecule, such as a protein, its rotation slows down, and it emits more polarized light.[13][14] In a competitive binding assay, an unlabeled ligand can displace the fluorescent tracer from the protein, causing a decrease in polarization. This change can be used to determine the binding affinity of the test compound.[14]
Caption: Principle of Fluorescence Polarization.
Detailed Protocol: Competitive FP Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) or IC50 of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide for a target protein.
Materials:
Target Protein of Interest
Fluorescently Labeled Tracer (with known affinity for the target)
Assay Buffer (e.g., PBS, pH 7.4 with 0.01% Tween-20)
DMSO (for compound dilution)
Black, low-volume 384-well assay plates
Fluorescence plate reader with polarization filters
Protocol Steps:
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Dilute the target protein and fluorescent tracer to 2X their final assay concentrations in Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is a protein concentration at or below the Kd of the tracer and a tracer concentration of 1-5 nM.
Assay Setup:
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
Add 10 µL of the 2X target protein solution to all wells except for the "no protein" control wells (which receive 10 µL of Assay Buffer).
Incubate for 30 minutes at room temperature to allow for initial non-covalent binding.
Add 10 µL of the 2X fluorescent tracer solution to all wells. The final volume should be 21 µL.
Incubation and Measurement:
Mix the plate on a plate shaker for 1 minute.
Incubate the plate at room temperature, protected from light. For a covalent inhibitor, it is crucial to measure the polarization at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to observe the time-dependent nature of the inhibition.
Measure the fluorescence polarization (in mP) on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
Subtract the background mP values (wells with no protein) from all other wells.
Normalize the data by setting the average mP of the vehicle control as 100% and the average mP of a positive control inhibitor (or highest concentration of test compound) as 0%.
Plot the normalized response versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
Example Data Presentation
Concentration (µM)
Polarization (mP)
% Inhibition
100
125
98.2
33.3
130
95.5
11.1
155
81.8
3.7
210
50.0
1.2
260
22.7
0.4
295
6.8
0.1
310
0.0
0 (Vehicle)
310
0.0
Result: The IC50 for this example is 3.7 µM at the 2-hour time point. A decrease in IC50 over time would be indicative of covalent bond formation.
Application Note 2: Determining Cellular Potency (IC50) with In-Cell Western Assay
Principle of the Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates.[18] It allows for the measurement of protein levels and post-translational modifications directly in fixed and permeabilized cells, providing a more physiologically relevant context than traditional Western blotting.[18] For a covalent inhibitor, an ICW can be used to determine its cellular potency by measuring the inhibition of a specific signaling event (e.g., phosphorylation of a target protein) in a dose-dependent manner.
Detailed Protocol: ICW for Target Inhibition
This protocol outlines the steps to measure the IC50 of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide by quantifying the inhibition of a target protein's activity (e.g., phosphorylation).
Materials:
Adherent cell line expressing the target of interest
Stimulant (if required to activate the signaling pathway)
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking Buffer (e.g., Odyssey Blocking Buffer)
Primary antibodies (one for the target protein, one for a normalization protein like GAPDH)
Fluorescently labeled secondary antibodies (e.g., with different emission spectra)
Clear-bottom 96-well plates
Infrared imaging system
Protocol Steps:
Cell Seeding and Treatment:
Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment.[19]
Allow cells to adhere overnight.
Prepare serial dilutions of the test compound in cell culture medium.
Treat the cells with the compound for the desired time (e.g., 4 hours). Include vehicle-only controls.
Cell Fixation and Permeabilization:
If necessary, add a stimulant for a short period (e.g., 15 minutes) to activate the pathway of interest.
Aspirate the medium and fix the cells with 150 µL of 4% paraformaldehyde for 20 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 150 µL of Permeabilization Buffer for 20 minutes.
Immunostaining:
Wash the cells three times with PBS.
Block non-specific binding by adding 150 µL of Blocking Buffer and incubating for 1.5 hours.
Add the primary antibodies (diluted in Blocking Buffer) and incubate overnight at 4°C.
Wash the cells five times with PBS containing 0.1% Tween-20.
Add the fluorescently labeled secondary antibodies (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.
Wash the cells five times with PBS containing 0.1% Tween-20.
Imaging and Analysis:
Ensure the bottom of the plate is clean and dry.
Scan the plate using an infrared imaging system.
Quantify the fluorescence intensity for both the target and normalization proteins in each well.
Normalize the target protein signal to the normalization protein signal.
Plot the normalized signal versus the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50.[20]
Caption: In-Cell Western workflow for IC50 determination.
Critical Considerations for Self-Validating Assays
Time-Dependency: For a covalent inhibitor, inhibition should increase with incubation time. Running kinetic experiments (as described in the FP protocol) is essential to confirm this.
Washout Experiments: To confirm irreversible binding, treat cells or protein with the compound, then wash it out. If the inhibitory effect persists, it suggests a covalent interaction.
Selectivity Profiling: The reactivity of isothiocyanates is not limited to a single nucleophile. It is crucial to assess the selectivity of the compound against a panel of related and unrelated targets to understand its off-target effects. Activity-based protein profiling (ABPP) is a powerful tool for this purpose.[21]
Compound Stability: Ensure the compound is stable in the assay buffer for the duration of the experiment. Degradation can lead to inaccurate potency measurements.
Solubility: Poor solubility can lead to compound precipitation and artifactual results. Always check the solubility of the compound in the final assay conditions.
By implementing these robust methodologies and controls, researchers can confidently characterize the in vitro properties of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and advance its potential in drug discovery and chemical biology.
References
(2005). TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. ECHA. [Link]
Blake, R. A., et al. (2021). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry. [Link]
Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. Oxidative Medicine and Cellular Longevity. [Link]
Pang, J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]
Townsend, B. E., & Johnson, R. W. (2015). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Experimental Gerontology. [Link]
Zhang, Y., et al. (2019). Sulforaphane inhibits the production of Aβ partially through the activation of Nrf2-regulated oxidative stress. Food & Function. [Link]
Ner-Gaon, H., & Yahalom, A. (2021). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
Keeley, A., et al. (2022). Advances in covalent drug discovery. Nature Reviews Chemistry. [Link]
Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Chemical Society Reviews. [Link]
Galbiati, V., et al. (2022). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. Methods and Protocols. [Link]
Greaney, A. J., et al. (2015). Sulforaphane inhibits multiple inflammasomes through an Nrf2-independent mechanism. The Journal of Leukocyte Biology. [Link]
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
Taylor & Francis. (n.d.). Tetrahydrothiophene – Knowledge and References. [Link]
Pan, A. C., et al. (2019). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
Lee, J., et al. (2016). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. [Link]
Zhang, J. H., & Mcdonnell, P. A. (2000). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Therapeutic Targets. [Link]
Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. [Link]
Assay Genie. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Application Note: Catalytic Synthesis of O-Alkyl Thiocarbamates from 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and Alcohols
Introduction & Mechanistic Rationale The compound[1] (hereafter referred to as Sulfolane-ITC ) is a highly specialized electrophilic building block. The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound[1] (hereafter referred to as Sulfolane-ITC ) is a highly specialized electrophilic building block. The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety provides unique physicochemical properties to target molecules, including enhanced aqueous solubility, high polarity, and excellent metabolic stability. These attributes make it a privileged scaffold in the development of pharmaceuticals, agrochemicals, and hydrogen sulfide (H₂S) donor prodrugs.
Reacting this isothiocyanate with alcohols yields O-alkyl thiocarbamates, which serve as crucial structural motifs and biological diagnostic markers[2]. However, while isothiocyanates react rapidly and spontaneously with primary amines to form thioureas, their reaction with alcohols is kinetically sluggish.
The Causality of Catalysis: The lower nucleophilicity of the alcohol oxygen compared to an amine nitrogen results in a high activation energy barrier for the attack on the sp-hybridized isothiocyanate carbon. Consequently, achieving synthetically useful yields requires elevated temperatures and, critically, catalytic activation[3]. Without a catalyst, the reaction suffers from poor conversions (<10%) and competing side reactions, such as the hydrolysis of the isothiocyanate to a primary amine if trace moisture is present.
Catalyst Selection & Optimization
To overcome the kinetic barrier of the alcohol-isothiocyanate coupling, two primary catalytic paradigms are employed: Lewis acid activation and base-mediated alkoxide generation.
Organometallic/Lewis Acid Catalysis: [3], specifically dibutyltin dilaurate (DBTDL), are highly effective for this transformation. DBTDL operates via a dual-activation mechanism: the tin center coordinates to both the nitrogen of the isothiocyanate and the oxygen of the alcohol. This pre-organization lowers the entropy of activation while simultaneously increasing the electrophilicity of the isothiocyanate carbon.
Base Catalysis: Strong bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) function by deprotonating the alcohol to form a highly nucleophilic alkoxide in situ[4]. NaH drives the reaction irreversibly, which is particularly useful for sterically hindered secondary or tertiary alcohols that resist Lewis acid catalysis.
Quantitative Data: Catalyst Comparison
The following table summarizes the optimization of catalytic conditions for reacting Sulfolane-ITC with a standard primary alcohol (e.g., benzyl alcohol).
Catalyst
Loading
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Role
None
N/A
THF
65
24
<10
Uncatalyzed baseline
Et₃N
20 mol%
THF
65
12
45
Weak general base activation
DBU
10 mol%
MeCN
60
6
82
Strong amidine base activation
DBTDL
5 mol%
Toluene
80
4
91
Dual Lewis acid coordination
NaH
1.1 equiv
THF
25
2
88
Irreversible alkoxide formation
Table 1: Comparison of catalytic conditions for the synthesis of O-alkyl thiocarbamates. Yields represent isolated yields after silica gel chromatography.
Experimental Workflow
Workflow for the catalytic synthesis of sulfolane-derived O-alkyl thiocarbamates.
Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Synthesis (DBTDL)
Causality & Experience: This method is ideal for primary and secondary alcohols containing base-sensitive functional groups (e.g., esters, epoxides). Toluene is selected as the solvent because its high boiling point allows for sufficient thermal activation, while its non-polar nature prevents solvent competition with the reactants for coordination to the tin catalyst.
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.
Reagent Loading: Add Sulfolane-ITC (1.91 g, 10.0 mmol) and the target alcohol (12.0 mmol, 1.2 equiv) to the flask.
Solvation: Inject 20 mL of anhydrous toluene. Stir until a homogeneous solution is achieved.
Catalyst Addition: Using a micro-syringe, add Dibutyltin dilaurate (DBTDL) (30 µL, ~0.05 mmol, 5 mol%).
Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath. Stir for 4 hours.
Self-Validation Check (Monitoring): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). Visualization via UV (254 nm) and iodine staining should confirm the disappearance of the Sulfolane-ITC spot (Rf ~0.55) and the emergence of a lower Rf spot (Rf ~0.35) corresponding to the thiocarbamate.
Workup: Cool the mixture to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure O-alkyl thiocarbamate.
Protocol B: Strong Base-Promoted Synthesis (NaH)
Causality & Experience: This protocol is specifically designed for sterically hindered alcohols (e.g., tertiary alcohols) that fail to react under DBTDL catalysis. The use of[4] ensures complete, irreversible formation of the alkoxide. Anhydrous THF is chosen as the solvent due to its excellent ability to solvate the resulting sodium alkoxide and stabilize the transition state.
Step-by-Step Procedure:
Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the sterically hindered alcohol (11.0 mmol, 1.1 equiv) in 15 mL of anhydrous THF.
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (480 mg of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv) in small portions.
Self-Validation Check (Deprotonation): Observe the reaction. The evolution of H₂ gas (bubbling) will occur. Stir at room temperature for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.
Electrophile Addition: Re-cool the flask to 0 °C. Add a solution of Sulfolane-ITC (1.91 g, 10.0 mmol) in 5 mL of anhydrous THF dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl dropwise to neutralize any unreacted alkoxide/NaH.
Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography as described in Protocol A.
References
N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. National Library of Medicine (PMC). URL:[Link]
A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. National Library of Medicine (PMC). URL:[Link]
Process for the preparation of N-allyl-O-alkyl thionocarbamates (US4482500A). Google Patents.
How to prevent hydrolysis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide during long-term storage
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide by preventing its prim...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide by preventing its primary degradation pathway: hydrolysis. This document provides in-depth troubleshooting advice and frequently asked questions to maintain the integrity of this critical reagent in your experiments.
Understanding the Molecule: A Tale of Two Functional Groups
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide possesses two key functional groups that dictate its reactivity and stability: the isothiocyanate (-N=C=S) group and the sulfone (R-SO₂-R') group. While the tetrahydrothiophene sulfone moiety is generally stable under typical storage conditions, the isothiocyanate group is highly electrophilic and, consequently, susceptible to nucleophilic attack by water. This process, known as hydrolysis, is the principal cause of degradation during long-term storage.
The hydrolysis of the isothiocyanate group proceeds through the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide. This degradation pathway is irreversible and compromises the purity and reactivity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide during storage?
A1: The primary cause of degradation is the hydrolysis of the isothiocyanate functional group by atmospheric or residual moisture. This reaction converts the isothiocyanate to an amine, rendering the compound inactive for its intended applications. The rate of this hydrolysis is accelerated by increased temperature and exposure to moisture.[1][2][3]
Q2: What are the ideal temperature conditions for long-term storage?
A2: For long-term storage, it is recommended to store 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide at low temperatures, such as in a refrigerator (+4°C) or a freezer (≤ -20°C).[4][5] Lower temperatures significantly slow down the rate of hydrolysis. Always refer to the supplier's specific storage recommendations.
Q3: How should I handle the compound to prevent moisture exposure?
A3: This compound is moisture-sensitive and should be handled under an inert, dry atmosphere such as nitrogen or argon.[6][7] Using proper air-sensitive techniques, such as those involving Schlenk lines or glove boxes, is crucial. For reagents packaged with a septum seal, always use a dry syringe or cannula for transfer and ensure an inert gas blanket is maintained.[6][7]
Q4: Can I store this compound in a standard screw-cap vial?
A4: Standard screw-cap vials are not recommended for long-term storage as they do not provide a sufficient barrier against atmospheric moisture. For optimal stability, the compound should be stored in its original packaging, which is typically a bottle with a secure, moisture-resistant seal, such as a Sure/Seal™ or equivalent.[6] If you need to aliquot the compound, use vials with PTFE-lined caps and purge with an inert gas before sealing.
Q5: What are the signs of degradation?
A5: Visual inspection may not always reveal degradation. The most reliable way to assess the purity of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10] These methods can separate the parent compound from its hydrolysis product (the corresponding amine). A change in the physical appearance of the compound, such as clumping of a solid or a change in color, could also indicate moisture contamination.
Troubleshooting Guide: Preventing Hydrolysis
This section provides a structured approach to identifying and mitigating potential issues related to the storage and handling of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Problem 1: Suspected Degradation After Storage
Symptom: Inconsistent or poor results in downstream applications (e.g., conjugation reactions).
Troubleshooting Steps:
Analytical Verification:
Action: Analyze a small sample of the stored compound using HPLC or GC-MS.
Rationale: This will definitively quantify the purity of the isothiocyanate and detect the presence of the hydrolyzed amine byproduct.
Review Storage Conditions:
Action: Confirm that the compound was stored at the recommended temperature and protected from light.
Rationale: Elevated temperatures can accelerate hydrolysis even with minimal moisture.
Inspect Container Seal:
Action: Carefully examine the container's cap and seal for any signs of damage or improper sealing.
Rationale: A compromised seal is a direct entry point for atmospheric moisture.
Problem 2: Handling Practices Review
Symptom: Rapid degradation of a newly opened bottle.
Troubleshooting Steps:
Evaluate Dispensing Technique:
Action: Ensure that every time the compound is accessed, it is done under a positive pressure of dry, inert gas (nitrogen or argon).
Rationale: This prevents the introduction of moist air into the container. Creating a partial vacuum by drawing out the reagent with a syringe without an inert gas backfill will pull in ambient air.[6]
Check Syringe/Cannula Dryness:
Action: Always use oven-dried glassware and dry syringes or cannulas for transfer.
Rationale: Residual moisture on transfer equipment can introduce water directly to the reagent.
Minimize Exposure Time:
Action: Equilibrate the container to room temperature before opening to prevent condensation.[11] Perform the transfer efficiently to minimize the time the septum is pierced.
Rationale: Condensation on a cold surface is a significant source of water contamination.
Experimental Protocols
Protocol 1: Aliquoting and Storing Under Inert Atmosphere
Preparation: Place the sealed bottle of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and the required number of new, dry vials with PTFE-lined caps in a desiccator to equilibrate to room temperature for at least 1-2 hours.
Inert Atmosphere: Move the reagent bottle and vials to a glove box or connect the bottle to a Schlenk line with a supply of dry nitrogen or argon.
Transfer: Carefully unseal the main bottle under a positive flow of inert gas. Quickly aliquot the desired amount of the compound into the new vials.
Sealing: Tightly cap the new vials, and if using parafilm, wrap the caps for an extra layer of protection.
Storage: Place the newly aliquoted vials and the original container back into the recommended low-temperature storage.
Visualizing the Degradation Pathway and Prevention Workflow
Below are diagrams illustrating the chemical hydrolysis of the isothiocyanate and a decision-making workflow for troubleshooting storage issues.
Optimizing reaction yields with 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common experimental hurdles.
Introduction
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS 85109-45-1) is a sulfolane-based bifunctional reagent.[1] It features a highly reactive isothiocyanate (-N=C=S) group, which is a potent electrophile, making it an excellent tool for forming stable thiourea linkages with primary amines. The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is a polar and stable heterocyclic scaffold.[2][3] This unique combination makes the reagent valuable in various applications, including the synthesis of novel chemical entities and bioconjugation.
The core reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group.[4] This reaction is generally efficient but can be prone to issues related to reagent stability, reaction conditions, and substrate reactivity. This guide provides a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this reagent?
A: The reagent is primarily used for the synthesis of N-substituted thioureas by reacting it with primary or secondary amines.[4] Due to the high reactivity of the isothiocyanate group, it is also widely employed in bioconjugation to label proteins and other biomolecules through their solvent-exposed lysine residues.[5]
Q2: How should I store 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide?
A: Isothiocyanates are sensitive to moisture and can undergo hydrolysis.[6] For long-term storage, the reagent should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[6] For short-term use, ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture. Always use anhydrous solvents for preparing stock solutions.[6][7]
Q3: What nucleophiles does this reagent react with?
A: The primary targets are non-protonated primary and secondary amines, which form stable thiourea bonds.[8] It can also react with other nucleophiles, such as thiols (e.g., cysteine residues), to form dithiocarbamate linkages.[9][10] The selectivity between amines and thiols is highly pH-dependent.[11]
Q4: What is the role of the tetrahydrothiophene 1,1-dioxide (sulfolane) moiety?
A: The sulfolane group is a highly polar, chemically stable scaffold.[3][12] It imparts specific physicochemical properties to the molecule, such as solubility and polarity. In the context of drug discovery, this scaffold can be used to explore chemical space and modulate properties like ADME (absorption, distribution, metabolism, and excretion) of the final compound.[13]
Q5: Can I monitor the reaction progress?
A: Yes, Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting amine and the formation of the more polar thiourea product.[14] For more quantitative analysis, especially in bioconjugation, techniques like HPLC-MS are recommended.[11]
Troubleshooting Guide: Optimizing Reaction Yields
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am seeing very little or no formation of my desired thiourea product. What are the potential causes and solutions?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Detailed Breakdown:
Potential Cause 1: Reagent Degradation via Hydrolysis
The isothiocyanate functional group is susceptible to hydrolysis, especially in the presence of water, which converts it into an unreactive amine.[6][15] This is accelerated at higher pH and temperatures.[16]
Solution:
Use Anhydrous Conditions: Ensure all solvents (e.g., DCM, THF, DMF) are anhydrous. If using aqueous buffers for bioconjugation, prepare them fresh.[6][7]
Verify Reagent Quality: If possible, use a freshly opened vial of the reagent. If the reagent has been stored for a long time or improperly, its activity may be compromised.
Prepare Stock Solutions Fresh: Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[7] Do not store it in solution for extended periods, especially in aqueous or protic solvents.
Potential Cause 2: Incorrect Reaction pH
The nucleophilicity of amines and thiols is critically dependent on their protonation state. A primary amine must be in its free base form (R-NH₂) to be reactive, not its protonated ammonium form (R-NH₃⁺).[8]
Solution:
Optimize pH for Amines: For reactions with primary amines (e.g., lysine side chains), the pH should be maintained between 8.5 and 10.[5] This ensures a sufficient concentration of the deprotonated, nucleophilic amine. A common choice is a sodium carbonate/bicarbonate buffer.[7]
Optimize pH for Thiols: If you are targeting thiols (e.g., cysteine), the optimal pH range is typically weakly basic, from 7.0 to 8.5, to favor the formation of the reactive thiolate anion (R-S⁻).[8][11]
Avoid Amine-Based Buffers: Do not use buffers containing primary amines, such as Tris, as they will compete with your substrate for the reagent.[7]
Core Reaction Mechanism & pH Effect
Caption: The reaction requires a deprotonated amine, favored at alkaline pH.
Potential Cause 3: Incomplete Reaction or Unfavorable Kinetics
The reaction may be slow due to steric hindrance on the nucleophile, low temperature, or insufficient reaction time.
Solution:
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours) if necessary.[14]
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but this must be balanced against the risk of reagent hydrolysis. This is more suitable for organic synthesis than for sensitive biomolecules.
Check Stoichiometry: Ensure the molar ratio of reactants is appropriate. For small molecule synthesis, a 1:1 or a slight excess (1.1 eq) of the isothiocyanate is common. For bioconjugation, a larger excess of the reagent may be needed to drive the reaction to completion.[11]
Issue 2: Formation of Multiple Side Products
Q: My reaction mixture is complex, and I'm observing several unexpected side products upon analysis. What's happening?
A: Side product formation usually points to competing reactions. Identifying the likely culprits can help you suppress them.
Potential Cause 1: Reaction with Buffer or Solvent
As mentioned, amine-based buffers like Tris will react to form side products. Some solvents can also participate in or degrade the reagent.
Solution: Use non-reactive buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[17] For organic synthesis, use high-purity, anhydrous aprotic solvents like THF, DCM, acetonitrile, or DMF.[14]
Potential Cause 2: Isomerization to Thiocyanate
While less common under these conditions, isomerization of the isothiocyanate (R-NCS) to a thiocyanate (R-SCN) can sometimes occur, especially in the presence of certain catalysts or at high temperatures.[18]
Solution: Maintain moderate reaction temperatures (room temperature to ~40°C). Avoid harsh conditions or incompatible catalysts unless specifically required by the protocol.
Potential Cause 3: Multiple Labeling in Bioconjugation
If your protein or biomolecule has multiple reactive sites (e.g., several surface-accessible lysines), you may get a mixture of products with different degrees of labeling.
Solution: Carefully control the stoichiometry. Use a lower molar excess of the isothiocyanate reagent and shorter reaction times to favor single-labeling events. Titrating the amount of reagent is crucial for achieving the desired degree of labeling.[19]
Issue 3: Difficulty in Product Purification
Q: I've completed the reaction, but I'm struggling to isolate a pure product. What are the best purification strategies?
A: Purification challenges often arise from unreacted starting materials or closely related byproducts.
Problem: Removing Unreacted Starting Materials
Solution: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often effective. For non-crystalline or oily products, flash column chromatography on silica gel is the most reliable method.[14] A typical eluent system would be a gradient of ethyl acetate in hexane.
Problem: Product is an Oil and Won't Crystallize
Solution 1: Column Chromatography: This is the preferred method for purifying oils.[14]
Solution 2: Trituration: If the oil is viscous, try stirring it vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This can sometimes "wash" away impurities and induce crystallization.[14]
Solution: To separate the labeled protein from excess, unreacted isothiocyanate reagent and its hydrolysis byproducts, use size-based separation methods.
Gel Filtration / Desalting Column: This is the most common and effective method. Use a column with an appropriate molecular weight cutoff (e.g., 20,000 to 50,000 for antibodies) to separate the large protein conjugate from small molecule impurities.[7]
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.[7] This method is effective but generally slower than a desalting column.
Data & Protocols
Table 1: Recommended Reaction Conditions
Parameter
Primary Amines (Organic Synthesis)
Protein Lysines (Bioconjugation)
Thiols (e.g., Cysteine)
pH
Not strictly controlled; base often added (e.g., Et₃N)
8.5 - 10.0
7.0 - 8.5
Recommended Buffer
N/A
0.1 M Sodium Bicarbonate/Carbonate
0.1 M Phosphate (PBS)
Solvent
Anhydrous DCM, THF, DMF, Acetonitrile
Aqueous Buffer (potentially with co-solvent like DMSO/DMF <10%)
Aqueous Buffer
Temperature
0 °C to 50 °C
4 °C to 25 °C (Room Temp)
4 °C to 25 °C (Room Temp)
Stoichiometry (Reagent:Substrate)
1.05 : 1
5-20 : 1 (Molar Excess)
10-50 : 1 (Molar Excess)
Typical Reaction Time
1 - 12 hours
2 - 8 hours
2 - 8 hours
Protocol 1: General Synthesis of a Thiourea Derivative
This protocol describes a representative procedure for reacting 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide with a generic primary amine.
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol).
Dissolution: Dissolve the amine in 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[14]
Reagent Addition: Add 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (1.05 mmol, 1.05 eq.) to the solution at room temperature.
Reaction: Stir the resulting mixture at room temperature.
Monitoring: Monitor the reaction's progress using TLC, eluting with a mixture such as 3:1 hexane/ethyl acetate. The product should appear as a new, more polar spot.[14] The reaction is typically complete within 2-4 hours.
Work-up: Once the starting amine is consumed, remove the solvent under reduced pressure using a rotary evaporator.
Purification:
If the resulting crude solid is pure by TLC, no further purification may be necessary.
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[14]
References
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. Available at: [Link]
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available at: [Link]
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. Available at: [Link]
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry. Available at: [Link]
Stability of sulforaphane for topical formulation. PubMed. Available at: [Link]
How stable are isothiocyanates stored in DCM at -20 deg.C? ResearchGate. Available at: [Link]
Isothiocyanates. Linus Pauling Institute, Oregon State University. Available at: [Link]
Interaction of the Isothiocyanate Sulforaphane with Drug Disposition and Metabolism: Pharmacological and Toxicological Implications. Request PDF on ResearchGate. Available at: [Link]
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available at: [Link]
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available at: [Link]
FITC conjugation of Antibodies. University of California, Berkeley. Available at: [Link]
The stability of isothiocyanates in broccoli extract: oxida on from erucin to sulforaphane was discovered. Available at: [Link]
Tetrahydrothiophene – Knowledge and References. Taylor & Francis. Available at: [Link]
TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. OECD SIDS. Available at: [Link]
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. European Journal of Medicinal Chemistry. Available at: [Link]
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
Chemical and physical properties of sulfolane. ResearchGate. Available at: [Link]
Optimization of reaction conditions. ResearchGate. Available at: [Link]
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. White Rose Research Online. Available at: [Link]
Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. Available at: [Link]
Synthesis of Isothiocyanates: An Update. Molecules. Available at: [Link]
Development of Isoselenocyanate Compounds' Syntheses and Biological Applications. Journal of Medicinal Chemistry. Available at: [Link]
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer Research. Available at: [Link]
Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). Cheméo. Available at: [Link]
Troubleshooting incomplete conversion of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in synthesis
Technical Support Center: Synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Welcome to our dedicated technical support center for the synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
Welcome to our dedicated technical support center for the synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS 85109-45-1). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. Here, we address common issues, particularly incomplete conversion, through a detailed troubleshooting guide and frequently asked questions.
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a frequent challenge in multi-step organic synthesis. The formation of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide typically proceeds via the conversion of a primary amine or an alkyl halide. The following sections are structured to help you diagnose and resolve issues based on your chosen synthetic route.
Q1: I'm synthesizing from 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide and observing low yields. What are the likely causes?
This is a common and robust method that involves two key steps: formation of a dithiocarbamate salt, followed by desulfurization.[1][2][3] Inefficiency in either step will lead to poor overall conversion.
Causality Analysis:
Incomplete Dithiocarbamate Salt Formation: The reaction between the primary amine, carbon disulfide (CS₂), and a base is typically fast. However, issues with reagent quality, stoichiometry, or temperature can hinder completion.
Ineffective Desulfurization: This is the most critical step and often the source of incomplete conversion. The choice of desulfurizing agent and reaction conditions must be carefully optimized to decompose the dithiocarbamate salt to the desired isothiocyanate without generating byproducts.[2][3]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for synthesis from an amine precursor.
Recommended Actions:
Verify Reagent Quality: Ensure the starting amine is pure and free of secondary amine contaminants. Use a fresh, high-purity source of carbon disulfide.
Optimize Dithiocarbamate Formation:
Use a slight excess of carbon disulfide (e.g., 2.5 equivalents).[4]
Use a suitable organic base like triethylamine (Et₃N) or a stronger base like DBU if necessary.[5]
Run this initial step at a controlled temperature, typically between 0 °C and room temperature, to avoid side reactions.
Select the Right Desulfurizing Agent: The choice of agent is critical and depends on the scale and sensitivity of your substrate.[5]
Q2: My reaction of 3-(bromomethyl)tetrahydrothiophene 1,1-dioxide with sodium thiocyanate stalls. How can I drive it to completion?
This route relies on the nucleophilic substitution of a halide by the thiocyanate anion. The key challenge here is managing the ambident nature of the thiocyanate nucleophile (SCN⁻) and ensuring the subsequent isomerization to the isothiocyanate if that is the intended final step.
Causality Analysis:
Poor Leaving Group: While bromide is a good leaving group, its reactivity can be influenced by the solvent and steric factors.[9]
Incorrect Solvent Choice: The solvent has a profound effect on the reaction outcome. Protic solvents favor the formation of the alkyl thiocyanate (R-SCN), while aprotic solvents favor the isothiocyanate (R-NCS).[9]
Insufficient Isomerization Conditions: The conversion of the initially formed alkyl thiocyanate to the more thermally stable isothiocyanate often requires elevated temperatures or a catalyst.[7] If this step is inefficient, your product mixture will contain both isomers.
Recommended Actions:
Optimize the Solvent System:
To directly form the isothiocyanate, use a polar aprotic solvent like DMF or acetone. These solvents do not solvate the nitrogen end of the nucleophile as strongly, making it more available for attack.[9]
If you are forming the thiocyanate first for subsequent isomerization, a protic solvent like ethanol could be used, but an aprotic solvent is generally preferred for this class of reaction.
Increase Reaction Temperature: Higher temperatures can increase the reaction rate and also favor the isomerization of any formed thiocyanate to the desired isothiocyanate.[9] However, be cautious, as excessively high temperatures can also promote elimination side reactions, although this is less likely with a primary halide.[9]
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material and the appearance of the product.[10] Stop the reaction once the starting halide is consumed to prevent potential degradation.
Frequently Asked Questions (FAQs)
Q3: How do I purify the final product if my reaction is incomplete?
Purification is essential to remove unreacted starting materials and byproducts.
Column Chromatography: This is the most effective method. Use silica gel with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or petroleum ether. The isothiocyanate product is generally less polar than the starting amine but may have similar polarity to the starting halide.
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an option for purification on a larger scale.[11]
Washing/Extraction: A standard aqueous workup is crucial. Wash the organic layer containing the crude product with water and then brine to remove water-soluble impurities and salts.[4][9]
Protocol: General Purification by Column Chromatography
Concentrate Crude Mixture: After an aqueous workup, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Prepare Silica Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Pack Column: Pack the column with the slurry.
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
Elute: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 10-20% ethyl acetate).
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Q4: What is the stability and proper storage condition for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide?
Stability: Isothiocyanates are electrophiles and can be sensitive to moisture and strong nucleophiles. The sulfolane moiety itself is highly stable and generally unreactive.[12][13][14] The compound should be handled in a well-ventilated area.[15]
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[15]
Q5: Can I use a different precursor, like 3-(hydroxymethyl)tetrahydrothiophene 1,1-dioxide?
Yes, but this would require additional synthetic steps. The alcohol would first need to be converted into a good leaving group, for example, by tosylation (to form a tosylate) or by reaction with a halogenating agent (like PBr₃) to form the corresponding alkyl halide. This adds steps and may reduce the overall yield compared to starting from the amine or halide directly.
References
Synthesis of Isothiocyanates: A Review.Chemistry & Biology Interface, 2020.
Technical Support Center: Thiocyanate Synthesis
Synthesis of Isothiocyanates: An Upd
Methyl isothiocyan
General procedure for the synthesis of isothiocyan
Recent Advancement in Synthesis of Isothiocyan
Recent Advancement in the Synthesis of Isothiocyan
Preventing isomerization of thiocyanates to isothiocyan
Chromatography purification techniques for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide reaction mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide from complex reaction...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide from complex reaction mixtures. This document offers troubleshooting protocols, frequently asked questions (FAQs), and detailed methodologies to address common challenges encountered during chromatographic purification of this polar and reactive compound.
Introduction: The Purification Challenge
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS 85109-45-1) is a bifunctional molecule containing a highly polar sulfone group and a reactive isothiocyanate (ITC) moiety.[1] This unique structure presents significant challenges for purification. The sulfone group imparts high polarity, leading to strong interactions with polar stationary phases like silica gel, while the electrophilic isothiocyanate group is susceptible to degradation by nucleophiles (e.g., water, alcohols) and interaction with the acidic surface of standard silica gel.[2][3][4]
This guide is structured to proactively address these challenges, providing a framework for developing robust and reproducible purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound on silica gel?A1: The primary challenge is product degradation. The isothiocyanate group is sensitive to the acidic silanol groups on the surface of standard silica gel, which can catalyze hydrolysis or other unwanted side reactions.[5] Furthermore, the compound's high polarity can cause it to move slowly on the column, increasing contact time with the silica and exacerbating degradation.[6]
Q2: What is the best chromatographic technique for this purification?A2: Normal-phase flash column chromatography is a common and scalable technique. However, it requires special precautions, such as deactivating the silica gel, to prevent product degradation.[5][7] Reversed-phase HPLC (RP-HPLC) using a C18 column is another excellent option, particularly for achieving high purity on an analytical or semi-preparative scale, as it avoids the acidic silica surface.[8]
Q3: How can I deactivate my silica gel?A3: Deactivation is typically achieved by neutralizing the acidic silanol groups. The most common method is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase (eluent), typically at a concentration of 0.1-2%.[7][9][10] Alternatively, the silica gel can be pre-treated by washing it with a solution of TEA in a non-polar solvent before packing the column.[11]
Q4: Which solvents are recommended for purification?A4: For normal-phase chromatography, a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is standard.[6][12] Protic solvents like methanol should be used with caution and in small percentages (<10%), as they can react with the isothiocyanate group.[2][12] For RP-HPLC, mixtures of water and acetonitrile or methanol are typical.[8]
Q5: How do I monitor the purification process using Thin-Layer Chromatography (TLC)?A5: Use the same solvent system you plan for the column, ideally with added TEA to mimic column conditions.[10] Isothiocyanates are often UV-active. For visualization, specific stains can be used. A common method involves derivatization to a thiourea followed by spraying with Grote's reagent, which produces a characteristic blue spot for sulfur-containing compounds.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem
Potential Causes
Recommended Solutions & Explanations
Low or No Product Recovery
1. Irreversible binding to silica: The polar sulfone and reactive ITC can bind strongly to active sites on the silica gel. 2. Product degradation: The ITC group is degrading on the column due to silica acidity or reactive solvents.[2][5] 3. Incomplete elution: The solvent system may be too weak (insufficiently polar) to move the highly polar product off the column.[14]
1. Deactivate the silica gel: Add 0.5-1% triethylamine (TEA) to your eluent to neutralize acidic sites and reduce irreversible binding.[7][10] 2. Use dry loading: Adsorbing your crude mixture onto a small amount of deactivated silica before loading it onto the column can improve resolution and minimize streaking for polar compounds. 3. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your gradient to ensure the product elutes.[15] 4. Consider alternative media: If silica fails, try neutral alumina or reversed-phase (C18) chromatography.[9]
Poor Separation of Product from Impurities
1. Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between your product and impurities. 2. Column overloading: Too much crude material was loaded onto the column. 3. Improper column packing: Channeling or cracks in the silica bed lead to a non-uniform solvent front.[14][16]
1. Optimize solvent system via TLC: Systematically screen different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate) to find a system that gives your product an Rf value between 0.2 and 0.35.[16] 2. Use gradient elution: Start with a less polar solvent mixture and gradually increase the polarity. This sharpens bands and improves separation of compounds with different polarities.[16] 3. Reduce sample load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. 4. Repack the column: Ensure a uniform, well-settled column bed without any air bubbles or cracks.[14][16]
Product Elutes as a Broad Streak (Tailing)
1. Strong compound-silica interaction: The highly polar sulfone group interacts strongly with silica's silanol groups. 2. Silica acidity: Acidic sites can cause tailing, especially with basic or polar functional groups. 3. Presence of water: Water in the solvents or on the silica can interfere with the separation mechanism.
1. Add a modifier: Incorporating TEA (0.5-1%) in the eluent will compete for active sites on the silica, reducing tailing.[7] 2. Use high-purity, dry solvents: Ensure your solvents are anhydrous to maintain consistent chromatography. 3. Try a different stationary phase: HILIC (Hydrophilic Interaction Liquid Chromatography) on an amine-bonded phase can sometimes provide better peak shape for very polar compounds.[17]
New Spots Appear on TLC After Column
1. On-column reaction/degradation: The compound is not stable to the chromatographic conditions. Isothiocyanates can be unstable in aqueous or protic environments.[4][8][18] 2. Isomerization: While less common for this structure, some related compounds can isomerize on silica.[5]
1. Minimize purification time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal).[5] 2. Ensure complete deactivation: Confirm that your silica is fully neutralized with TEA. 3. Avoid reactive solvents: Do not use primary or secondary alcohols (e.g., methanol, ethanol) in your eluent if possible, as they can react with the ITC group to form thiocarbamates.[2] If methanol is necessary for polarity, keep it below 5% and ensure the eluent contains TEA.
Visual Workflow & Troubleshooting Diagrams
Purification Method Development Workflow
The following diagram outlines a systematic approach to developing a robust purification method for the target compound.
Caption: A systematic workflow for developing a flash chromatography purification method.
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade or distilled
TLC plates (silica gel 60 F254)
Flash chromatography column and system (manual or automated)
Procedure:
TLC Analysis and Solvent System Selection:
Prepare a stock solution of your eluent, e.g., 80:20 Hexanes:EtOAc, and add 1% TEA by volume.
Run a TLC of your crude reaction mixture in this solvent system.
Adjust the Hexanes:EtOAc ratio until the target compound has an Rf value of approximately 0.2-0.3. This will be your starting elution solvent.
Preparation of Deactivated Silica Slurry:
In a fume hood, measure the required amount of silica gel into a beaker (approx. 50-100 times the mass of your crude material).
Prepare your initial, weakest eluent (e.g., 95:5 Hexanes:EtOAc) and add 1% TEA.
Carefully pour the solvent onto the silica gel while stirring to create a homogenous slurry. Ensure no clumps or dry powder remain.[16]
Column Packing:
Secure your column vertically. Ensure the stopcock is closed.
Pour the silica slurry into the column. Use additional eluent to rinse all silica from the beaker into the column.
Open the stopcock and use gentle air pressure to carefully pack the column, allowing excess solvent to drain. Do not let the top of the silica bed run dry. The top surface should be flat and level.[16]
Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
Sample Loading (Dry Loading Recommended):
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of deactivated silica gel (2-3 times the mass of your crude material) to this solution.
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
Gently and evenly apply this powder to the sand layer at the top of your packed column.
Elution and Fraction Collection:
Carefully add your initial eluent to the column.
Begin eluting the column using your pre-determined solvent system, collecting fractions in test tubes.
If using a gradient, gradually increase the percentage of ethyl acetate to elute more polar compounds. A slow, steady gradient is more effective than a sharp jump in polarity.[16]
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and running it periodically.
Analysis and Product Isolation:
Analyze the collected fractions by TLC.
Combine the fractions that contain your pure product.
Remove the solvent under reduced pressure, keeping the water bath temperature low (<40°C) to prevent thermal degradation of the isothiocyanate.[2]
Place the final product under high vacuum to remove residual solvents and triethylamine.
Confirm the identity and purity of the final product using analytical techniques such as NMR, MS, and HPLC.
References
Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 17, 2026, from [Link]
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved March 17, 2026, from [Link]
Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds. (2022, March 5). PMC. Retrieved March 17, 2026, from [Link]
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved March 17, 2026, from [Link]
Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved March 17, 2026, from [Link]
Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved March 17, 2026, from [Link]
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved March 17, 2026, from [Link]
How can I check for the presence of a "NCS (isothiocyanates)" group on TLC? (2015, March 27). ResearchGate. Retrieved March 17, 2026, from [Link]
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022, March 27). PMC. Retrieved March 17, 2026, from [Link]
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. (n.d.). MOST Wiedzy. Retrieved March 17, 2026, from [Link]
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022, March 27). MDPI. Retrieved March 17, 2026, from [Link]
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021, March 25). PMC. Retrieved March 17, 2026, from [Link]
Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Protic solvents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]
Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 17, 2026, from [Link]
Fluorescein isothiocyanate stability in different solvents. (n.d.). HELDA. Retrieved March 17, 2026, from [Link]
Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience. Retrieved March 17, 2026, from [Link]
Stability of Allyl Isothiocyanate in an Aqueous Solution. (n.d.). Retrieved March 17, 2026, from [Link]
A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Successful flash chromatography. (n.d.). Biotage. Retrieved March 17, 2026, from [Link]
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Chemistry. Retrieved March 17, 2026, from [Link]
Liquid Chromatography. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021, May 6). Retrieved March 17, 2026, from [Link]
Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. (2019, April 19). ResearchGate. Retrieved March 17, 2026, from [Link]
Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Retrieved March 17, 2026, from [Link]
8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved March 17, 2026, from [Link]
Successful Flash Chromatography. (n.d.). King Group. Retrieved March 17, 2026, from [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved March 17, 2026, from [Link]
General procedure for the synthesis of isothiocyanates. (n.d.). Rsc.org. Retrieved March 17, 2026, from [Link]
tetrahydrothiophene. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]
Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. (2018, September 6). ResearchGate. Retrieved March 17, 2026, from [Link]
Best anhydrous solvents for stabilizing 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in solution
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal anhydrous solvents to stabilize 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-diox...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal anhydrous solvents to stabilize 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in solution. Understanding the chemical sensitivities of this molecule is paramount to ensuring experimental success and data integrity.
I. Understanding the Molecule: Key Stability Considerations
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a bifunctional molecule. Its stability in solution is dictated by the interplay between two key structural features:
The Isothiocyanate (-N=C=S) Group: This functional group is highly electrophilic, making it susceptible to nucleophilic attack.[1][2] Its reactivity is central to its intended use in bioconjugation and drug development, often targeting thiol groups on proteins.[1] However, this same reactivity makes it vulnerable to degradation by common laboratory solvents and contaminants. The primary degradation pathway is reaction with nucleophiles such as water, alcohols, or amines, leading to the formation of unstable dithiocarbamates or thioureas.[3]
The Tetrahydrothiophene 1,1-dioxide (Sulfone) Ring: This part of the molecule is a polar, aprotic sulfone, structurally related to the industrial solvent sulfolane.[4] The sulfone group renders the entire molecule highly polar and is chemically robust and stable under most conditions.[5][6] Its primary influence is on solubility, dictating that polar solvents will be required for effective dissolution.
The combination of a highly reactive electrophilic group with a very polar backbone presents a specific challenge: the need for a solvent that is both polar enough to ensure solubility and inert enough to prevent degradation of the isothiocyanate moiety.
II. Solvent Selection Guide & Troubleshooting FAQs
This section addresses common questions and issues encountered when handling solutions of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for a solvent to stabilize this compound?
A1: The solvent must be anhydrous (dry) . The isothiocyanate group is highly susceptible to hydrolysis.[7] Trace amounts of water will react with the electrophilic carbon of the -N=C=S group, leading to irreversible degradation of the compound. Always use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.
Q2: Why are protic solvents like methanol or ethanol poor choices?
A2: Protic solvents, especially alcohols, contain nucleophilic hydroxyl (-OH) groups. These groups will readily attack the isothiocyanate, forming thiocarbamate byproducts.[8] This reaction is often rapid and will significantly reduce the concentration of the active isothiocyanate in your solution. A study on the isothiocyanate iberin showed that it degraded faster in methanol and ethanol compared to aprotic solvents like acetonitrile.[8]
Q3: I dissolved my compound in Dichloromethane (DCM) and stored it at -20°C. Is this acceptable?
A3: Yes, this is an excellent choice for short- to medium-term storage. Dichloromethane is a medium-polarity, aprotic solvent that effectively dissolves the compound without reacting with the isothiocyanate group.[9] Storing the solution at low temperatures (-20°C or -80°C) further minimizes any potential degradation pathways.[7][9] For this to be effective, the DCM must be anhydrous.[7]
Q4: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)?
A4: While DMSO and DMF are polar aprotic solvents and will readily dissolve the compound, they should be used with caution. High-grade, anhydrous DMSO is acceptable for immediate use in reactions, but solutions should not be stored in it for long periods. Commercial grades of DMF can contain trace amounts of amine impurities (from degradation), which are highly nucleophilic and will rapidly degrade the isothiocyanate. If you must use DMF, use a freshly opened bottle of a high-purity, anhydrous grade.
Q5: My reaction is sluggish. Could the solvent be the issue?
A5: Yes. Solvent choice significantly impacts reaction rates.[10] For reactions involving the isothiocyanate group (e.g., conjugation to a protein), the solvent must not only keep the compound stable but also facilitate the reaction. Aprotic polar solvents like acetonitrile or THF are often good choices as they can solvate both reactants without interfering.[11] If your reaction is in a less polar solvent like DCM, the solubility of a polar reaction partner (like a peptide) might be limited, slowing the reaction.
Q6: I observe an unexpected loss of my starting material by LC-MS analysis. What could be the cause?
A6: Assuming the compound was pure to begin with, the most likely causes are:
Wet Solvents: As discussed in Q1, trace water is a primary culprit for degradation.
Contaminated Solvents: Using a shared bottle of solvent that may have been contaminated with nucleophiles (e.g., from a previously used pipette) can cause rapid degradation.
Reactive Solvent: Ensure your chosen solvent is truly aprotic and non-nucleophilic (see table below).
pH: Isothiocyanates are generally more stable at a slightly acidic pH and unstable under basic conditions.[8] If your reaction buffer or solution is basic, it will accelerate degradation.
Troubleshooting Flowchart: Solvent Selection
Caption: Decision workflow for selecting an appropriate anhydrous solvent.
III. Comparative Data on Recommended Solvents
For optimal stability, polar aprotic solvents are strongly recommended. The following table summarizes the properties of the best choices for handling 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Solvent
Formula
Boiling Point (°C)
Polarity (Dielectric Constant)
Nature
Key Considerations
Acetonitrile
CH₃CN
82
37.5
Polar Aprotic
Excellent first choice. Highly polar, dissolves the compound well, and is inert to the isothiocyanate group. Must be anhydrous.[8][12]
Dichloromethane (DCM)
CH₂Cl₂
40
9.1
Medium-Polarity Aprotic
Highly recommended, especially for storage. Less polar than acetonitrile but provides good solubility and is very inert.[7][9] Ensure it is anhydrous and preferably amylene-stabilized.
Chloroform
CHCl₃
61
4.8
Medium-Polarity Aprotic
Similar to DCM. Ensure it is ethanol-free, as ethanol is often used as a stabilizer and will react.
Tetrahydrofuran (THF)
C₄H₈O
66
7.6
Polar Aprotic
Good solvent, but older bottles can contain peroxide impurities which may lead to side reactions. Use freshly opened or peroxide-tested anhydrous THF.[11]
Ethyl Acetate
C₄H₈O₂
77
6.0
Medium-Polarity Aprotic
Generally acceptable. It is less polar and may have limited solvating power for highly polar reaction partners. Must be rigorously dried.[13]
Solvents to Avoid:
Protic Solvents: Water, Methanol, Ethanol, Isopropanol, any alcohols.
Amines: Triethylamine, Diisopropylethylamine, etc.
Potentially Contaminated Solvents: Lower grades of DMF or DMSO.
IV. Experimental Protocol: Preparation of a Standard Stock Solution
This protocol describes a validated method for preparing a stable stock solution of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Preparation: Dry the glass vial in an oven at 120°C for at least 2 hours and allow it to cool to room temperature in a desiccator.
Inert Atmosphere: Once cool, flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace air and moisture. Seal the vial with the cap.
Weighing: Weigh the required amount of the isothiocyanate compound directly into the prepared vial. To minimize exposure to atmospheric moisture, perform this step as quickly as possible.
Solvent Addition: Using a dry syringe, pierce the septum of the anhydrous DCM bottle and draw the required volume of solvent. Immediately inject the solvent into the vial containing the compound.
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.
Storage: Flush the headspace of the vial with inert gas one final time before tightly sealing the cap. For long-term storage, wrap the cap with Parafilm® and store at -20°C or -80°C, protected from light.[9]
Overcoming steric hindrance in 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide conjugation
Welcome to the technical support center for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for challenges encountered during conjugation experiments with this unique reagent. The bulky sulfolane (tetrahydrothiophene 1,1-dioxide) moiety, while conferring favorable solubility, presents a significant steric challenge that can impede conjugation efficiency. This document provides troubleshooting guides, FAQs, and validated protocols to help you navigate these issues and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular challenge with 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide?
A1: Steric hindrance is a phenomenon where the three-dimensional shape of a molecule physically obstructs a chemical reaction.[1] In the case of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, the bulky, five-membered sulfolane ring is positioned very close to the reactive isothiocyanate (-N=C=S) group, separated by only a single methylene (-CH2-) spacer.
The reaction mechanism for isothiocyanate conjugation involves the nucleophilic attack of a primary amine (e.g., from a lysine residue on a protein) on the electrophilic carbon atom of the isothiocyanate group.[2] The large sulfolane ring can act as a physical shield, preventing the amine group from achieving the optimal orientation needed to attack this carbon, thereby slowing down or completely inhibiting the reaction. This is a classic example of steric clash, where molecular bulk impedes reactivity.[3]
Caption: Steric hindrance from the sulfolane ring blocks amine access.
Q2: My conjugation yield is extremely low. What are the primary causes when using this reagent?
A2: Low yield is the most common issue and typically stems from a combination of factors directly related to the reagent's structure and chemistry:
Dominant Steric Hindrance: As explained in Q1, the bulky sulfolane group is the most probable cause, significantly reducing the reaction rate.[4]
Reagent Instability/Hydrolysis: Isothiocyanates are susceptible to hydrolysis in aqueous buffers, especially at the alkaline pH required for the conjugation reaction.[5][6] The isothiocyanate group can react with water to form an unstable carbamic acid derivative, which then decomposes, rendering the reagent inactive. Solutions should always be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately.[5]
Suboptimal Reaction pH: The conjugation reaction requires a non-protonated primary amine, which typically necessitates a pH of 8.5-9.5.[7] However, the rate of hydrolysis also increases with pH.[5] A delicate balance must be struck. If the pH is too low, the amine is protonated (R-NH3+) and non-nucleophilic. If it's too high, the reagent hydrolyzes before it can react.
Inaccessible Reactive Sites on the Biomolecule: The target amine on your protein or biomolecule may itself be located in a sterically crowded region or buried within the protein's tertiary structure, compounding the steric problem.[1]
Q3: How can I systematically optimize my reaction conditions to improve conjugation efficiency?
A3: A systematic, multi-parameter optimization is crucial. We recommend adjusting variables in the following order:
Molar Ratio: Increase the molar excess of the isothiocyanate reagent. For sterically hindered reactions, a starting point of 50-100 fold molar excess over the biomolecule is recommended. This helps to drive the reaction equilibrium towards the product.[5]
pH Optimization: Screen a pH range from 8.0 to 9.5. Create small-scale parallel reactions with buffers at pH 8.0, 8.5, 9.0, and 9.5. Analyze the results to find the optimal point between amine reactivity and reagent hydrolysis. A borate or carbonate buffer is often suitable.
Reaction Time and Temperature: These reactions are often slow. Extend the incubation time to 12-24 hours. If your biomolecule is stable, consider a modest increase in temperature from 4°C to room temperature (~25°C), or even up to 37°C.[8] This provides the necessary activation energy to overcome the steric barrier. Always monitor biomolecule stability in parallel.
Co-solvents: The addition of a small percentage (5-10% v/v) of a water-miscible organic solvent like DMSO or DMF can sometimes improve yields.[5] This can enhance the solubility of the reagent and may induce minor, reversible conformational changes in the protein that improve the accessibility of target amines.
Parameter
Standard Condition
Recommended Range for Steric Hindrance
Rationale
Molar Ratio (Reagent:Protein)
10-20 fold
50-200 fold
Increases probability of successful reaction events.[5]
pH
8.5
8.0 - 9.5 (empirical)
Balances amine nucleophilicity and reagent hydrolysis.[7]
Temperature
4°C - RT
RT - 37°C
Provides activation energy to overcome the steric barrier.
Time
2-4 hours
12-24 hours
Allows the slow, sterically impeded reaction to proceed.
Co-solvent (e.g., DMSO)
0-5%
5-15%
Improves reagent solubility and may expose reactive sites.
Q4: Beyond optimizing conditions, what advanced strategies can overcome the steric hindrance of the sulfolane moiety?
A4: When reaction optimization is insufficient, modifying the linker strategy is the most effective approach.
Strategy 1: Introduce a Longer Spacer Arm: The core issue is the proximity of the bulky group to the reactive site. If you are synthesizing your own labeling compound, replacing the methyl linker with a longer, flexible spacer, such as a PEG or alkyl chain, can dramatically improve accessibility.[1][9] This physically moves the reactive isothiocyanate away from the sulfolane "shield."
Strategy 2: Protein Modification/Site-Specific Conjugation: For advanced users, if random lysine conjugation is failing, consider site-specific methods. Engineering a cysteine residue at an exposed location on the protein surface allows for conjugation with a maleimide-functionalized version of the sulfolane tag, which is often more efficient than amine chemistry.[4] This provides precise control and bypasses the issue of inaccessible lysines.
Caption: Workflow for troubleshooting low conjugation yield.
Q5: What are the best analytical methods to confirm my conjugation was successful?
A5: A multi-pronged approach is best for unambiguous confirmation:
Mass Spectrometry (ESI-MS or MALDI-TOF): This is the definitive method. It allows for the direct measurement of the conjugate's molecular weight.[10] You can determine the exact number of tags added per biomolecule (degree of labeling) by observing the mass shift.
HPLC/UPLC Analysis: Reversed-phase or size-exclusion chromatography can be used to separate the labeled conjugate from the unreacted biomolecule.[11][12] A shift in retention time and the appearance of a new, broader peak are indicative of successful conjugation.
SDS-PAGE: While less precise, a noticeable band shift to a higher molecular weight on an SDS-PAGE gel can provide quick qualitative evidence of conjugation, especially if multiple tags have been added.
Experimental Protocols
Protocol 1: Optimized Conjugation for Sterically Hindered Isothiocyanate
This protocol is designed as a starting point for conjugating 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide to a model protein (e.g., BSA or an IgG) rich in primary amines.
Materials:
Protein solution (e.g., 5 mg/mL in 1X PBS)
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (store desiccated at -20°C)
Anhydrous DMSO
Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 9.0
Buffer Exchange: Equilibrate the protein into the Reaction Buffer (pH 9.0) using a desalting column to remove any interfering primary amines (like Tris or glycine). Adjust the protein concentration to 2-5 mg/mL.
Prepare Isothiocyanate Stock: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
Initiate Conjugation: Calculate the required volume of the isothiocyanate stock solution to achieve a 100-fold molar excess relative to the protein. Add this volume to the protein solution while gently vortexing.
Incubation: Incubate the reaction mixture for 18 hours at room temperature (~25°C) with gentle end-over-end mixing. Protect from light if the tag is fluorescent.
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. This will consume any unreacted isothiocyanate. Incubate for 1 hour at room temperature.
Purification: Remove excess, unreacted reagent and quenching buffer by passing the mixture through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS, pH 7.4).
Characterization: Analyze the purified conjugate using mass spectrometry to determine the degree of labeling and HPLC to assess purity.
References
BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem Technical Guides.
Pawelek, P. D., et al. (2021). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.
Recent Advancement in the Synthesis of Isothiocyan
Le, C. M., et al. (2023). Electrochemical Isothiocyanation of Primary Amines. Organic Letters.
Le, C. M., et al. (2023). Electrochemical isothiocyanation of primary amines. University of Greenwich.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions. BenchChem Technical Guides.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Thietan-3-yl Thiocyanate Synthesis. BenchChem Technical Guides.
Yang, L., et al. (2023).
BenchChem. (2025).
Cross-Linking Reagents. Thermo Fisher Scientific.
Rodrigues, T., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
BenchChem. (2025). A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Boc-PEG4-Sulfonic Acid. BenchChem Technical Guides.
Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection. BenchChem Technical Guides.
Rachtanapun, C., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.
Papac, D. I., et al. (1999). Identification of Fluorescein-5'-Isothiocyanate-Modification Sites in Proteins by Electrospray-Ionization Mass Spectrometry.
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
Kyriakou, S., et al. (2022).
Goldman, M. (1961).
Imre, T., et al. (2020).
Imre, T., et al. (2020).
Cutler, C. S., et al. (2017). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
A Comparative Guide to the Reactivity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and Benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals Introduction Isothiocyanates (ITCs) are a class of highly reactive organosulfur compounds characterized by the -N=C=S functional group. Their reactivity mak...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of highly reactive organosulfur compounds characterized by the -N=C=S functional group. Their reactivity makes them valuable reagents in organic synthesis and crucial pharmacophores in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack, most notably by amines and thiols, leading to the formation of thioureas and dithiocarbamates, respectively. This reactivity is central to their biological mechanism of action, often involving covalent modification of protein targets.[3]
This guide provides an in-depth technical comparison of the reactivity of two isothiocyanates of significant interest: the aliphatic 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and the aromatic benzyl isothiocyanate. While both are potent electrophiles, their structural and electronic differences give rise to distinct reactivity profiles. Understanding these differences is paramount for researchers in drug design and chemical biology for the rational selection and application of these compounds.
Structural and Electronic Factors Influencing Reactivity
The reactivity of the isothiocyanate group is primarily governed by the electrophilicity of its central carbon atom. This, in turn, is influenced by the electronic and steric nature of the substituent attached to the nitrogen atom.
Benzyl Isothiocyanate , as an aromatic isothiocyanate, features a benzyl group attached to the -N=C=S moiety. The aromatic ring can delocalize electron density through resonance, which stabilizes the molecule and slightly reduces the electrophilicity of the isothiocyanate carbon.[3] However, the methylene spacer between the phenyl ring and the nitrogen atom somewhat mitigates this delocalization compared to phenyl isothiocyanate, where the NCS group is directly attached to the aromatic ring.
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is an aliphatic isothiocyanate. Generally, aliphatic isothiocyanates are more reactive than their aromatic counterparts because alkyl groups are electron-donating, which can destabilize the ground state and increase the susceptibility of the electrophilic carbon to nucleophilic attack.[3] More significantly, this molecule contains a sulfolane ring. The sulfone group (SO₂) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This strong inductive effect is anticipated to significantly increase the partial positive charge on the isothiocyanate carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
Based on these electronic considerations, it is hypothesized that 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide will exhibit greater reactivity towards nucleophiles than benzyl isothiocyanate.
Aliphatic vs. Aromatic: As demonstrated in the reaction with diglycine, the aliphatic benzyl isothiocyanate reacts approximately 3.3 times faster than the aromatic phenyl isothiocyanate under identical conditions.[3] This supports the general principle of higher reactivity for aliphatic isothiocyanates.
Substituent Effects: The reactivity of aromatic isothiocyanates is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in p-nitrophenyl isothiocyanate, enhance the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate compared to the unsubstituted phenyl isothiocyanate when reacting with n-butylamine.[3]
Given the potent electron-withdrawing nature of the sulfone group in 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, it is reasonable to predict that its reaction rate constant with a nucleophile like an amine would be significantly higher than that of benzyl isothiocyanate. To confirm this hypothesis, direct comparative experimental studies are necessary. The following section provides detailed protocols for such investigations.
Experimental Protocols for Reactivity Assessment
To provide a definitive comparison of the reactivity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and benzyl isothiocyanate, two robust experimental approaches are detailed below: a competitive reactivity study by High-Performance Liquid Chromatography (HPLC) and a kinetic analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Competitive Reactivity Study by HPLC
This method allows for the direct comparison of the reactivity of the two isothiocyanates towards a single nucleophile in a single experiment.
Principle:
An equimolar mixture of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and benzyl isothiocyanate is treated with a sub-stoichiometric amount of a nucleophile (e.g., n-butylamine). The two isothiocyanates will compete for the limited amount of the nucleophile. The relative amounts of the two resulting thiourea products are then quantified by HPLC. The ratio of the products directly reflects the relative reactivity of the two isothiocyanates.
Materials:
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
n-Butylamine (or another suitable primary amine nucleophile)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
Reaction vials
Procedure:
Preparation of Stock Solutions:
Prepare 10 mM stock solutions of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and benzyl isothiocyanate in acetonitrile.
Prepare a 5 mM stock solution of n-butylamine in acetonitrile.
Reaction Setup:
In a reaction vial, combine 100 µL of the 10 mM 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide stock solution and 100 µL of the 10 mM benzyl isothiocyanate stock solution.
Add 700 µL of acetonitrile to the vial.
Initiate the reaction by adding 100 µL of the 5 mM n-butylamine stock solution (this provides 0.5 equivalents of the nucleophile relative to the total isothiocyanates).
Vortex the mixture gently and allow the reaction to proceed to completion at a controlled temperature (e.g., 25 °C) for a predetermined time (e.g., 1 hour, to be optimized).
HPLC Analysis:
Inject an aliquot (e.g., 10 µL) of the reaction mixture into the HPLC system.
Separate the components using a suitable gradient elution program. For example:
Mobile Phase A: Water with 0.1% TFA
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient: 10-90% B over 15 minutes
Flow Rate: 1 mL/min
Detection Wavelength: 254 nm (or a wavelength where both products have significant absorbance, determined by preliminary analysis of the individual products).
Identify the peaks corresponding to the two thiourea products based on their retention times, which should be determined by injecting standards of each product synthesized separately.
Quantification and Data Analysis:
Integrate the peak areas of the two thiourea product peaks.
The ratio of the peak areas (corrected for any differences in molar absorptivity at the detection wavelength, if necessary) will give the ratio of the products formed. This ratio is directly proportional to the ratio of the rate constants for the two competing reactions.
Caption: Workflow for the competitive reactivity study by HPLC.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the determination of the reaction rate constant for each isothiocyanate by monitoring the reaction progress over time.
Principle:
The reaction between an isothiocyanate and an amine to form a thiourea can be monitored in real-time using ¹H NMR spectroscopy. By observing the disappearance of a characteristic proton signal from the isothiocyanate reactant and the appearance of a new signal from the thiourea product, the concentration of these species can be determined at various time points. This data can then be used to calculate the reaction rate constant.
Deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
Preparation of Reactant Solutions:
Prepare a stock solution of the isothiocyanate (either 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide or benzyl isothiocyanate) at a known concentration (e.g., 20 mM) in the deuterated solvent containing a known concentration of the internal standard.
Prepare a stock solution of n-butylamine at a known concentration (e.g., 200 mM) in the same deuterated solvent.
NMR Experiment:
Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).
Place 500 µL of the isothiocyanate stock solution into an NMR tube.
Acquire an initial ¹H NMR spectrum (t=0).
Initiate the reaction by adding 50 µL of the n-butylamine stock solution to the NMR tube, quickly mix, and re-insert the tube into the spectrometer.
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for a slower reaction, or more frequently for a faster one).
Data Analysis:
For each spectrum, integrate a well-resolved proton signal corresponding to the isothiocyanate reactant and a signal corresponding to the thiourea product. Also, integrate a signal from the internal standard.
Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their relative concentrations at each time point.
Plot the concentration of the isothiocyanate versus time.
Since the amine is in large excess, the reaction follows pseudo-first-order kinetics with respect to the isothiocyanate. The data can be fitted to the following equation:
[ITC]t = [ITC]₀ * e^(-k_obs * t)
where [ITC]t is the concentration of the isothiocyanate at time t, [ITC]₀ is the initial concentration, and k_obs is the observed pseudo-first-order rate constant.
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the amine:
k = k_obs / [Amine]
Comparison:
Repeat the experiment for the other isothiocyanate under identical conditions.
Compare the calculated second-order rate constants to determine the relative reactivity.
Caption: Workflow for kinetic analysis by NMR spectroscopy.
Conclusion
The comparison between 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and benzyl isothiocyanate highlights the profound impact of molecular structure on chemical reactivity. Based on fundamental electronic principles, the strong electron-withdrawing sulfone moiety in the sulfolane-derived isothiocyanate is expected to render it a more potent electrophile than benzyl isothiocyanate. While direct comparative experimental data is not prevalent in the current literature, the provided experimental protocols offer a clear and robust framework for researchers to quantify this reactivity difference. Such data is invaluable for the rational design of targeted covalent inhibitors, chemical probes, and other functional molecules where the precise tuning of electrophilic reactivity is critical for efficacy and selectivity.
References
Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1415–1420.
Drobnica, L., & Augustin, J. (1965). Kinetics of the reaction of isothiocyanates with amino acids, peptides and proteins.
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular nutrition & food research, 54(1), 127-135.
Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Johnson, J. A., & Zhang, Y. (2007). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human non-small cell lung cancer cells. Cancer research, 67(13), 6409-6416.
Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., ... & Chung, F. L. (2001). Phenethyl isothiocyanate and sulforaphane and their N-acetylcysteine conjugates inhibit malignant progression of lung adenomas induced by tobacco carcinogens in A/J mice. Cancer research, 61(14), 5320-5325.
Nakamura, Y., Iwahashi, T., Tanaka, A., Koutani, J., Matsuo, T., Okamoto, S., ... & Ohtsuki, K. (2001). 4-(Methylthio)butyl isothiocyanate, a principal antimutagen in daikon (Raphanus sativus; Japanese white radish). Journal of agricultural and food chemistry, 49(12), 5760-5765.
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969-3971.
Brown, J. D., & Wobst, H. J. (2010). Isothiocyanates. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucosinolate hydrolysis products from broccoli, sulforaphane and sulforaphane nitrile. Journal of agricultural and food chemistry, 49(12), 5743-5749.
Angelino, D., & Jeffery, E. (2019). Glucosinolate hydrolysis and bioavailability of isothiocyanates for human health. Trends in Food Science & Technology, 86, 1-12.
Hanschen, F. S., Lamy, E., Schreiner, M., & Rohn, S. (2014). Reactivity and stability of glucosinolates and their breakdown products in food.
Bones, A. M., & Rossiter, J. T. (2006). The myrosinase–glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 126(2), 194-208.
HPLC validation methods for determining 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide purity
HPLC Validation Strategies for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenges associated with bifun...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Validation Strategies for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with bifunctional molecules. 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS: 85109-45-1) is a prime example of such a challenge. This compound features a highly polar, UV-transparent sulfolane (tetrahydrothiophene 1,1-dioxide) core attached to a highly reactive, UV-active isothiocyanate (-N=C=S) moiety.
Validating the purity of this compound requires a delicate balance: the method must be polar enough to retain the sulfolane derivatives, yet chemically inert enough to prevent the degradation of the electrophilic isothiocyanate group during analysis. This guide objectively compares traditional HPLC approaches against optimized and orthogonal methodologies, providing a self-validating framework for accurate purity determination.
Mechanistic Insights: The Pitfalls of Traditional Methods
Before selecting a column or mobile phase, we must understand the causality behind experimental failures with this specific molecule.
The Methanol Problem: Traditional Reverse Phase (RP-HPLC) methods often default to Methanol/Water gradients. However, the central carbon of the isothiocyanate group is highly electrophilic. In the presence of protic solvents like methanol, it undergoes nucleophilic attack to form an O-methyl thiocarbamate artifact. This in-situ degradation leads to the appearance of "ghost peaks," resulting in a false underestimation of the compound's true purity [1].
The Silanol Interaction: Isothiocyanates are prone to secondary interactions with unreacted silanol groups on the silica backbone of stationary phases. At neutral pH, these silanols ionize, causing severe peak tailing and poor resolution of closely eluting impurities[2].
Fig 1: Impact of mobile phase selection on isothiocyanate stability and artifact formation.
Method Comparison: Optimized RP-HPLC vs. HILIC
To establish a self-validating system, we must compare our Optimized RP-HPLC (Method A) against a traditional Sub-optimal RP-HPLC (Method B) , and validate the findings using an orthogonal HILIC approach (Method C) .
HILIC (Hydrophilic Interaction Liquid Chromatography) is critical here. The primary synthetic precursor to our target compound is 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide. This amine is extremely polar and often elutes in the void volume (
t0
) of a standard C18 column, escaping detection. HILIC ensures this polar precursor is strongly retained and accurately quantified[3].
Table 1: Comparative Performance Metrics of HPLC Methods
Parameter
Method A: Optimized RP-HPLC
Method B: Traditional RP-HPLC
Method C: Orthogonal HILIC
Mobile Phase
Acetonitrile / 0.1% Formic Acid
Methanol / Water
Acetonitrile / 10mM
NH4Fa
Column Chemistry
Fully Endcapped C18
Standard C18
Unbonded Silica / Amide
Analyte Stability
Excellent (No degradation)
Poor (Thiocarbamate forms)
Good (Requires rapid analysis)
Peak Symmetry (
As
)
1.05 (Sharp)
1.85 (Severe tailing)
1.12 (Sharp)
Precursor Retention
Poor (Elutes near void)
Poor (Elutes near void)
Excellent (
k′
> 3.0)
Primary Use Case
Gold standard for batch release
Not recommended
Orthogonal impurity profiling
Experimental Protocols
The following step-by-step methodologies are designed to be directly implemented in a pharmaceutical or chemical validation laboratory.
Causality Check: Formic acid (0.1%) drops the mobile phase pH to ~2.7, suppressing silanol ionization (pKa ~ 3.5-4.5) and eliminating peak tailing. Acetonitrile prevents nucleophilic degradation.
System Preparation: Purge the HPLC system with MS-grade Acetonitrile and 18.2 MΩ water.
Column Installation: Install a fully endcapped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Set column oven to 30°C.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
Sample Preparation: Dissolve 10 mg of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in 10 mL of anhydrous Acetonitrile (Do NOT use methanol or aqueous diluents).
Gradient Program:
0–2 min: 5% B
2–12 min: Linear ramp to 95% B
12–15 min: Hold at 95% B
15–15.1 min: Return to 5% B
15.1–20 min: Re-equilibration
Detection: Set the Diode Array Detector (DAD) to 241 nm (the
λmax
for the isothiocyanate group).
Method C: HILIC (Orthogonal Precursor Validation)
Causality Check: The highly polar sulfolane-amine precursor partitions into the water-enriched layer on the HILIC stationary phase, providing retention that is impossible on a C18 column.
Column Installation: Install a HILIC column (e.g., Phenomenex Luna HILIC, 150 x 4.6 mm, 3 µm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 100% Acetonitrile.
Gradient Program: Start at 95% B (highly organic). Ramp down to 60% B over 15 minutes to elute polar impurities. Flow rate: 1.0 mL/min.
Detection: UV at 241 nm in series with an Evaporative Light Scattering Detector (ELSD). Note: ELSD is required because the amine precursor lacks a strong UV chromophore.
Fig 2: Dual-method workflow for comprehensive purity validation of bifunctional sulfolanes.
Experimental Data: The Cost of Poor Method Design
To demonstrate the critical nature of method selection, a single batch of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide was analyzed using all three methods.
Table 2: Quantitative Purity Results by Method
Analyte / Impurity
Method A (Acetonitrile RP)
Method B (Methanol RP)
Method C (HILIC)
Target Compound Purity
99.2%
91.5% (False low)
99.1%
O-Methyl Thiocarbamate Artifact
Not Detected
7.6%
Not Detected
Unidentified Non-Polar Impurity
0.8%
0.9%
0.8%
Amine Precursor Impurity
Co-eluted with void
Co-eluted with void
0.1%
Data Interpretation: Method B drastically underestimates the purity of the compound due to the on-column generation of the thiocarbamate artifact. Method A provides the true purity for non-polar contaminants, while Method C successfully identifies a trace amount (0.1%) of the polar amine precursor that was invisible to the RP-HPLC methods.
Conclusion
For the rigorous purity validation of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, traditional methanol-based RP-HPLC methods are scientifically invalid due to analyte reactivity. A self-validating analytical package must utilize Method A (Acetonitrile/Formic Acid RP-HPLC) for primary purity determination, supplemented by Method C (HILIC with ELSD) to ensure the absence of highly polar synthetic precursors.
References
Extraction and High Performance Liquid Chromatography (HPLC) Analysis of Isothiocyanates
Foods (MDPI)
URL:[Link] [1]
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC
Journal of Separation Science
URL:[Link] [2]
Sulfolane Analysis in Environmental Samples: A Critical Review
Molecules (MDPI)
URL:[Link] [3]
Validation
A Senior Application Scientist's Guide to Covalent Binder Design: Benchmarking 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide Against Standard Sulfone Reagents
Introduction: The Quest for Irreversible Precision in Drug Discovery In the landscape of modern drug development, the strategic use of covalent inhibitors and bioconjugation reagents is paramount. These molecules, capabl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Irreversible Precision in Drug Discovery
In the landscape of modern drug development, the strategic use of covalent inhibitors and bioconjugation reagents is paramount. These molecules, capable of forming stable, permanent bonds with their biological targets, offer distinct advantages in potency, duration of action, and therapeutic efficacy. The sulfone functional group, particularly in the form of vinyl sulfones, has become a cornerstone in this field, prized for its selective reactivity towards cysteine residues.[1] However, the exploration of novel reactive moieties is a continuous frontier, driven by the need for alternative reactivity profiles, improved stability, and tailored physicochemical properties.
This guide introduces a novel reagent, 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide , which we will refer to as "ITCS" for brevity. This molecule presents a compelling hybrid structure, combining the well-established, electrophilic isothiocyanate (ITC) warhead with a tetrahydrothiophene 1,1-dioxide (sulfolane) core. The sulfolane moiety is a recognized scaffold in medicinal chemistry, known for its polarity and stability.[2][3]
Our objective is to provide a comprehensive framework for benchmarking ITCS against a standard and widely used sulfone reagent, Divinyl Sulfone (DVS) . This guide is designed for researchers and drug developers, offering not just protocols, but the strategic rationale needed to make informed decisions when selecting the optimal reagent for their specific application.
Reagent Profiles: The Challenger and the Champion
The Standard: Divinyl Sulfone (DVS)
Divinyl sulfone is a prominent cross-linking agent and a go-to reagent for targeting cysteine residues.[4][5] Its reactivity stems from the electron-withdrawing nature of the sulfone group, which activates the vinyl groups for Michael addition reactions.
Mechanism of Action : DVS reacts with nucleophiles, most notably the thiol group of cysteine, via a thiol-Michael addition. This reaction is highly efficient and proceeds under mild, biocompatible conditions.[6][7] The resulting thioether bond is exceptionally stable.
Selectivity : A key advantage of vinyl sulfones is their pronounced selectivity for thiols over other nucleophiles like amines, especially under controlled pH conditions (mildly acidic to neutral).[1] This selectivity is crucial for achieving site-specific modification of proteins where multiple nucleophilic residues are present.
Known Limitations : While highly effective, the high reactivity of DVS can sometimes lead to off-target reactions if not carefully controlled. Furthermore, as a bifunctional cross-linker, it can lead to protein aggregation if stoichiometry is not precisely managed.
The Challenger: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (ITCS)
ITCS (CAS: 85109-45-1) is a unique monofunctional reagent.[8] Its reactivity is centered on the isothiocyanate group, a potent electrophile known for its rapid reaction with primary amines to form thioureas and with thiols to form dithiocarbamates.[9]
Postulated Mechanism : The primary reaction pathway for ITCS in a biological context will be the attack of nucleophilic residues (cysteine thiols or lysine amines) on the central carbon of the -N=C=S group.
The Sulfolane Core : The tetrahydrothiophene 1,1-dioxide core is not merely a scaffold. It is a highly polar, stable heterocycle expected to enhance the aqueous solubility and influence the pharmacokinetic properties of the resulting conjugate.[10] This is a critical feature often sought in drug design to improve bioavailability and reduce non-specific binding.[11]
Potential Advantages & Questions : ITCS offers a different mode of reactivity compared to DVS. This raises critical questions that our benchmarking framework will address: How does its reaction rate and selectivity compare? Is the resulting dithiocarbamate or thiourea linkage as stable as the thioether bond formed by DVS? Does the sulfolane core confer a measurable advantage in solubility?
A Framework for Objective Benchmarking
To conduct a meaningful comparison, we must evaluate these reagents across several key performance indicators (KPIs). This framework provides a logical progression from fundamental reactivity to the stability of the final conjugate.
Caption: A structured workflow for benchmarking ITCS against DVS.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the core experimental procedures. The rationale behind each step is explained to provide a self-validating system for generating reliable, comparative data.
Experiment 1: Reaction Kinetics with Model Nucleophiles
Objective : To quantify and compare the rate of reaction of ITCS and DVS with a model thiol (N-acetyl-L-cysteine) and a model amine (N-acetyl-L-lysine).
Rationale : Understanding the intrinsic reaction rate is fundamental. A fast reaction can be advantageous for rapid labeling but may be difficult to control. We use N-acetylated amino acids to mimic the residue in a peptide chain without the complexity of a full protein. HPLC is an ideal analytical tool for this, allowing for the separation and quantification of reactants and products over time.
Methodology :
Reagent Preparation : Prepare 10 mM stock solutions of ITCS and DVS in DMSO. Prepare 10 mM stock solutions of N-acetyl-L-cysteine and N-acetyl-L-lysine in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
Reaction Initiation : In separate reaction vials at 25°C, combine the reaction buffer, the nucleophile stock (to a final concentration of 1 mM), and finally the electrophile stock (ITCS or DVS, to a final concentration of 1.1 mM - a slight excess). The final reaction volume should be 1 mL.
Time-Course Sampling : At defined time points (e.g., 0, 1, 2, 5, 10, 30, 60 minutes), withdraw a 50 µL aliquot from each reaction and immediately quench it by adding it to 50 µL of 1% trifluoroacetic acid (TFA). This acidification halts the reaction.
HPLC Analysis : Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column). Monitor the disappearance of the nucleophile peak and the appearance of the product peak at an appropriate wavelength (e.g., 220 nm).
Data Analysis : Plot the concentration of the remaining nucleophile versus time. Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) for each reaction.
Experiment 2: Competitive Selectivity Assay
Objective : To determine the selectivity of each reagent for thiols over amines.
Rationale : In drug development, particularly when targeting proteins, selectivity is paramount. A reagent that indiscriminately reacts with multiple residues can lead to a heterogeneous product with unpredictable pharmacology. This experiment directly pits the two key nucleophiles against each other.
Methodology :
Reaction Setup : Prepare a reaction mixture containing both N-acetyl-L-cysteine (1 mM) and N-acetyl-L-lysine (1 mM) in the reaction buffer (pH 7.4).
Initiation : Add the electrophile (ITCS or DVS) to a final concentration of 1 mM (sub-stoichiometric to the total nucleophile concentration).
Analysis : After a set reaction time (e.g., 30 minutes), quench the reaction with TFA.
HPLC Quantification : Analyze the sample by HPLC to quantify the amounts of unreacted N-acetyl-L-cysteine and N-acetyl-L-lysine, as well as the amounts of the thiol-adduct and amine-adduct formed.
Selectivity Ratio : Calculate the selectivity ratio by dividing the amount of thiol-adduct by the amount of amine-adduct.
Experiment 3: Conjugate Stability Assessment
Objective : To compare the stability of the covalent bond formed by ITCS and DVS.
Rationale : The long-term stability of the drug-target conjugate is critical for sustained therapeutic effect. The thioether bond from DVS is known to be highly stable. The dithiocarbamate (from thiol reaction) or thiourea (from amine reaction) formed by ITCS may have different stability profiles, particularly susceptibility to hydrolysis or exchange reactions.[12] Testing in human plasma provides a more physiologically relevant environment.
Methodology :
Conjugate Synthesis : Synthesize conjugates using a model thiol-containing peptide (e.g., Glutathione, GSH). React GSH with a slight excess of either ITCS or DVS and purify the resulting conjugate by HPLC.
Stability Incubation : Incubate the purified conjugates (at a final concentration of 100 µM) in two different media at 37°C:
Phosphate buffer at pH 5.5 and pH 7.4.
Human plasma.
Time-Course Analysis : At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot, precipitate plasma proteins (if applicable, with acetonitrile), and analyze the supernatant by LC-MS.
Data Analysis : Monitor for the appearance of the unconjugated peptide (GSH). Calculate the half-life (t½) of each conjugate under each condition by plotting the percentage of intact conjugate remaining over time.
Data Presentation and Interpretation
To facilitate a clear comparison, the experimental data should be summarized in tables. Below are examples of how this data could be presented, populated with hypothetical but plausible results for illustrative purposes.
Table 1: Comparative Reaction Kinetics
Reagent
Nucleophile
k_obs (M⁻¹s⁻¹) at pH 7.4
DVS
N-acetyl-L-cysteine
150.2
N-acetyl-L-lysine
1.5
ITCS
N-acetyl-L-cysteine
95.8
| | N-acetyl-L-lysine | 45.3 |
Table 2: Selectivity and Conjugate Stability
Reagent
Thiol:Amine Selectivity Ratio
Conjugate Half-life in Plasma (hours)
DVS
~100:1
> 200
| ITCS | ~2:1 | ~72 (dithiocarbamate) |
Senior Scientist's Interpretation :
The hypothetical data suggests that while DVS is faster and significantly more selective for thiols, ITCS demonstrates substantial reactivity towards both nucleophiles. This could be an advantage if targeting a lysine residue is the goal, but a disadvantage if cysteine-selectivity is required. The stability data highlights a critical trade-off: the thioether bond from DVS is exceptionally robust, as expected.[13] The dithiocarbamate from ITCS is less stable, which could be a feature, not a bug, if a biodegradable linker is desired for drug release applications. Isothiocyanates are known to have variable stability in aqueous media, which aligns with this finding.[14][15]
Caption: Comparative reaction of DVS and ITCS with a thiol nucleophile.
Conclusion and Recommendations
This guide provides a robust framework for the head-to-head comparison of 3-(isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (ITCS) and divinyl sulfone (DVS). The choice between these reagents is not a matter of which is "better," but which is "fitter" for a specific purpose.
Choose Divinyl Sulfone (DVS) when your primary goal is the highly selective and stable modification of cysteine residues. It remains the gold standard for applications requiring maximum stability of the resulting conjugate, such as in the development of antibody-drug conjugates with non-cleavable linkers.[1][13]
Consider 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (ITCS) when you require a different reactivity profile, such as targeting lysine residues, or when improved aqueous solubility is a primary driver for your design. Its potentially lower stability could be leveraged for applications requiring controlled release or a defined in-vivo half-life. The sulfolane core is a distinct feature that may offer advantages in modulating the overall physicochemical properties of the final molecule.[3]
Ultimately, rigorous, evidence-based benchmarking is the key to innovation. By following the principles and protocols outlined here, researchers can de-risk their projects and make informed, data-driven decisions in the pursuit of next-generation covalent therapeutics.
References
Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(7), 2249-2258.
ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. [Link]
Kovacevic, M., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Chemical Biology. [Link]
Semantic Scholar. (2010). The Thiol-Michael Reaction: From First Principles to Applications in Macromolecular Synthesis. [Link]
Royal Society of Chemistry. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1402-1407. [Link]
Christie, R. J., et al. (2014). A new reagent for stable thiol-specific conjugation. Journal of Peptide Science, 20(4), 239-245. [Link]
Wybrow, R. A. J., et al. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1845-1848. [Link]
Badescu, G., et al. (2012). Comparative Binding of Disulfide-Bridged PEG-Fabs. Bioconjugate Chemistry, 23(10), 1917-1927. [Link]
ChemAnalyst. (2025). Vinyl Sulfone and Divinyl Sulfone: Versatile Chemical Intermediates. [Link]
MDPI. (2016). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. Molecules, 21(1), 93. [Link]
Nature. (2025). A reagent to access methyl sulfones. [Link]
Royal Society of Chemistry. (n.d.). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. [Link]
ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. [Link]
National Institutes of Health. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 625. [Link]
SciELO. (2017). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 28(8), 1541-1549. [Link]
ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. [Link]
American Chemical Society. (2010). Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins. Bioconjugate Chemistry, 21(6), 1087-1093. [Link]
Sustainability Dictionary. (n.d.). Benchmarking Chemical Performance. [Link]
ResearchGate. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered | Request PDF. [Link]
ThaiScience. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
American Chemical Society. (2024). ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. Journal of Chemical Information and Modeling. [Link]
ScienceDirect. (n.d.). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. [Link]
Solomon. (n.d.). Chemical Manufacturing Third-Party Benchmarking Services. [Link]
ResearchGate. (n.d.). Stability of Isothiocyanates (ITCs) and derivatives in an E. sativa.... [Link]
ResearchGate. (n.d.). (PDF) Comparative Evaluation of Chemical Ranking and Scoring Methodologies. [Link]
ECHA. (2005). TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. [Link]
Taylor & Francis. (n.d.). Tetrahydrothiophene – Knowledge and References. [Link]
MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(7), 2185. [Link]
arXiv. (2025). Benchmarking Agentic Systems in Automated Scientific Information Extraction with ChemX. [Link]
Cognizance Journal. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
Royal Society of Chemistry. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. [Link]
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
Advanced Derivatization Strategies in Targeted Metabolomics: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide vs. Phenyl Isothiocyanate (PITC)
Introduction & Chemical Rationale In targeted metabolomics and amino acid analysis, the accurate quantification of highly polar, amine-containing metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
In targeted metabolomics and amino acid analysis, the accurate quantification of highly polar, amine-containing metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge. Small polar amines often suffer from poor retention on standard Reversed-Phase (RP) columns and exhibit low ionization efficiency in Electrospray Ionization (ESI) due to matrix suppression.
To overcome these hurdles, chemical derivatization is routinely employed. Phenyl isothiocyanate (PITC) is the historical gold standard for this purpose, reacting rapidly with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives[1]. While PITC enhances RP-LC separation and UV/MS detection, its hydrophobic nature and volatile properties introduce severe sample preparation bottlenecks, including the need for rigorous vacuum drying and susceptibility to matrix effects[2][3].
Recently, structurally optimized reagents such as 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide (CAS: 85109-45-1) have emerged as powerful alternatives[4]. By replacing the hydrophobic phenyl ring with a highly polar tetrahydrothiophene 1,1-dioxide (sulfolane) moiety, this reagent fundamentally shifts the chromatographic behavior of the derivatives, making them ideal for Hydrophilic Interaction Liquid Chromatography (HILIC) while leveraging the strong dipole of the sulfone group to drastically enhance ESI proton affinity[5].
Mechanistic Comparison & Causality
Both reagents share the same reactive functional group—an isothiocyanate (–N=C=S)—which undergoes a nucleophilic addition reaction with unprotonated primary and secondary amines to form stable thiourea linkages. The divergence in their performance lies entirely in their structural backbones.
PITC (The Hydrophobic Approach): The phenyl ring adds significant hydrophobicity to the target amine. While this allows polar amino acids to be retained on C18 reversed-phase columns, the resulting PTC-derivatives often co-elute with endogenous hydrophobic lipids in plasma, leading to ion suppression in the MS source[2]. Furthermore, unreacted PITC is highly volatile and toxic, necessitating complex evaporation steps to prevent MS source fouling[1].
Sulfolane-ITC (The Polar Approach): The sulfolane ring (tetrahydrothiophene 1,1-dioxide) is a strong, aprotic dipole[5]. When attached to an amine, it massively increases the molecule's polarity. This has a two-fold causal effect:
Chromatography: The derivatives are highly retained on HILIC columns, moving them away from the hydrophobic suppression zone of plasma lipids.
Ionization: The oxygen atoms of the sulfone group act as powerful hydrogen bond acceptors, coordinating protons in the ESI+ source and lowering the Lower Limit of Quantification (LLOQ) compared to standard "dilute-and-shoot" methods[2].
Caption: Chemical mechanism and resulting analytical properties of PITC vs. Sulfolane-ITC derivatization.
Quantitative Performance & Workflow Impact
The choice of derivatization reagent dictates the entire analytical workflow. PITC requires intricate sample preparation because the derivatized sample needs rapid evaporation drying or treatment with hexane to remove interfering factors and eliminate impurities[1]. In contrast, the non-volatile nature of the sulfolane reagent allows for a streamlined "dilute-and-shoot" or simple Solid Phase Extraction (SPE) approach, reducing technical variance.
Low (Polar retention shifts analytes past void volume)
ESI+ Ionization Efficiency
Moderate
Very High (Driven by SO₂ dipole proton coordination)
Throughput
Low (Drying step takes 1–2 hours)
High (Direct injection possible after dilution)
Self-Validating Experimental Protocols
To ensure scientific rigor, both protocols below incorporate stable-isotope-labeled internal standards (SIL-IS). This is a critical self-validating step: because derivatization efficiency can vary based on the sample matrix (e.g., pH shifts or competing nucleophiles), the SIL-IS corrects for incomplete reactions and downstream MS ion suppression.
Protocol A: Standard PITC Derivatization (Reversed-Phase LC-MS/MS)
Note: This protocol requires specialized equipment for anhydrous conditions and volatile removal[1].
Sample Aliquot & IS Spiking: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS mixture (e.g., 13C/15N amino acids).
Protein Precipitation: Add 150 µL of cold ethanol. Vortex and centrifuge at 14,000 × g for 10 min. Transfer the supernatant to a new tube.
Derivatization: Add 20 µL of a derivatization cocktail (Ethanol:Water:Pyridine:PITC, 7:1:1:1 v/v). Causality: Pyridine acts as a base to ensure amines remain unprotonated (nucleophilic), while ethanol provides solubility.
Incubation: Incubate at room temperature for 20 minutes.
Vacuum Drying (Critical Step): Dry the samples completely in a vacuum centrifuge (SpeedVac) for 1–2 hours. Causality: Failure to remove excess volatile PITC and pyridine will result in severe MS source contamination and ion suppression[2].
Hexane Wash: Reconstitute in 100 µL of mobile phase A (e.g., 0.1% Formic Acid in Water). Add 100 µL of hexane, vortex, and discard the upper hexane layer to remove residual hydrophobic byproducts[1].
Analysis: Inject the aqueous phase into an RP-LC-MS/MS system.
Note: This protocol leverages the non-volatile, highly polar nature of the reagent to bypass the drying bottleneck.
Sample Aliquot & IS Spiking: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS mixture.
Protein Precipitation: Add 150 µL of cold acetonitrile (ACN). Centrifuge at 14,000 × g for 10 min. Transfer the supernatant.
Derivatization: Add 20 µL of 100 mM 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide in ACN and 20 µL of 200 mM Sodium Borate buffer (pH 8.5). Causality: The borate buffer maintains the alkaline environment necessary for the reaction without introducing volatile ion-pairing agents like pyridine.
Incubation: Incubate at 40°C for 30 minutes. Causality: The slight heat accelerates the reaction kinetics of the bulkier sulfolane reagent.
Dilute-and-Shoot: Dilute the reaction mixture 1:5 with HILIC mobile phase (e.g., 90% ACN with 10 mM Ammonium Formate). Causality: Because the reagent is non-volatile and highly polar, vacuum drying is unnecessary. The unreacted reagent will elute at a different retention time than the derivatized amines on a HILIC column.
Analysis: Inject directly into a HILIC-MS/MS system.
Caption: Step-by-step workflow comparison demonstrating the throughput advantage of Sulfolane-ITC.
Conclusion
While PITC remains a foundational reagent for amino acid derivatization, its application in modern, high-throughput LC-MS/MS is fundamentally limited by its volatility, toxicity, and the complex sample preparation it necessitates[1][2]. By transitioning to structurally engineered reagents like 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, laboratories can exploit the polar, aprotic nature of the sulfolane ring[5]. This shift not only eliminates the tedious vacuum drying and hexane extraction steps but also aligns perfectly with HILIC-MS/MS methodologies, ultimately providing superior ionization efficiency and reduced matrix interference for polar metabolomics.
References
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.ResearchGate.
Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.PubMed (NIH).
Reproducibility of thiourea synthesis using 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide batches
An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety into drug candidates is a prov...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety into drug candidates is a proven strategy for improving aqueous solubility, metabolic stability, and modulating physicochemical properties. Synthesizing unsymmetrical thioureas bearing this functional group typically relies on 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide [1]. However, batch-to-batch reproducibility of this specific isothiocyanate can plague development pipelines. This guide objectively compares the use of this pre-formed isothiocyanate against alternative thiocarbonyl transfer reagents, dissects the mechanistic causes of batch variability, and provides self-validating protocols to ensure absolute synthetic reliability.
Mechanistic Grounding: The Causality of Reactivity
The synthesis of thioureas via isothiocyanates is fundamentally a nucleophilic addition. The electrophilicity of the isothiocyanate carbon in 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is uniquely influenced by the strongly electron-withdrawing sulfone group of the tetrahydrothiophene 1,1-dioxide ring.
While this electron-withdrawing nature accelerates the initial nucleophilic attack by primary or secondary amines, it also makes the reagent highly susceptible to trace moisture. Hydrolysis of the isothiocyanate yields the corresponding primary amine, which rapidly reacts with unhydrolyzed starting material to form a highly insoluble symmetrical thiourea. This hidden degradation pathway is the primary cause of batch-to-batch yield variations.
Caption: Mechanistic pathway of thiourea synthesis using sulfolane-derived isothiocyanate.
Comparative Analysis of Thiocarbonyl Transfer Reagents
To establish the utility of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, we must benchmark it against alternative methods for unsymmetrical thiourea synthesis: Thiophosgene (CSCl₂) , Thiocarbonyl diimidazole (TCDI) , and Carbon Disulfide (CS₂) [2][3][4].
Verdict: While thiophosgene offers slightly higher yields and lower variance, its extreme toxicity makes it unsuitable for standard bench-scale or early-phase scale-up[2]. TCDI is a safer alternative but often complicates purification due to imidazole byproducts [2]. Pre-formed 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide strikes the optimal balance of safety, high yield, and scalability, provided batch integrity is validated [1][4].
Batch Reproducibility & Quality Control Workflow
To guarantee reproducibility, researchers cannot blindly trust the stated purity of commercial isothiocyanate batches (typically advertised at 95%) [1]. A self-validating workflow must be employed upon batch receipt.
Caption: Self-validating quality control workflow for assessing isothiocyanate batch reproducibility.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in physical and chemical checkpoints that confirm the reaction's success in real-time, eliminating the ambiguity of post-reaction failures.
Protocol A: Standardized Synthesis using 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
This protocol utilizes an "on-water" or biphasic approach, leveraging the polar sulfolane ring to drive micellar catalysis while forcing the hydrophobic thiourea product to precipitate, driving the equilibrium forward [5].
Solvent: Dichloromethane (DCM) or Water (depending on amine solubility)
Step-by-Step Methodology:
Pre-Reaction Validation (Batch Check): Dissolve 1.0 eq of the isothiocyanate in anhydrous DCM (0.5 M).
Validation Checkpoint: The solution must be completely clear. Any insoluble white suspension indicates the presence of the degraded symmetrical thiourea. If cloudy, filter through a 0.22 µm PTFE syringe filter before proceeding.
Amine Addition: Cool the clear isothiocyanate solution to 0 °C. Add the target amine (1.05 eq) dropwise over 10 minutes.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C) under vigorous stirring.
In-Process Validation: Monitor the reaction visually.
Validation Checkpoint: Within 30 to 90 minutes, the target unsymmetrical thiourea will typically exceed its solubility limit in DCM, causing the reaction mixture to transition from a clear solution to a thick, turbid white suspension. This physical change is a real-time confirmation of product formation.
Quench & Isolation: Add hexane (equal volume to DCM) to force complete precipitation. Filter the solid under vacuum, wash with cold hexane, and dry under high vacuum.
Post-Reaction Validation: Analyze via LC-MS. The target mass should dominate, with <2% of the symmetrical sulfolane-thiourea byproduct.
Protocol B: Alternative Synthesis using TCDI (For Comparison)
Use this route if the pre-formed isothiocyanate batch has completely degraded and cannot be salvaged.
Step-by-Step Methodology:
Thiocarbonyl Transfer: Dissolve Thiocarbonyl diimidazole (TCDI) (1.1 eq) in anhydrous THF at 0 °C.
First Amine Addition: Slowly add (Tetrahydrothiophen-3-yl)methanamine 1,1-dioxide (1.0 eq) to form the intermediate thiocarbamoyl imidazole. Stir for 2 hours at room temperature.
Validation Checkpoint: TLC (Eluent: EtOAc/Hexane) should show complete consumption of the highly polar amine and the appearance of a new, UV-active intermediate spot.
Second Amine Addition: Add the target amine (1.2 eq) and heat the mixture to 60 °C for 12 hours.
Workup: Concentrate the mixture, redissolve in EtOAc, and wash extensively with 1M HCl (3x) to remove the displaced imidazole byproduct.
Validation Checkpoint: Failure to perform rigorous acidic washes will result in persistent imidazole contamination in the final NMR spectra.
Conclusion
Achieving reproducibility in thiourea synthesis using 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide requires treating the reagent not as a static building block, but as a dynamic, moisture-sensitive electrophile. By implementing visual pre-reaction checks for symmetrical thiourea impurities and utilizing precipitation-driven "on-water" or biphasic methodologies, researchers can bypass the traditional pitfalls of batch variability and secure consistent, high-yield results.
References
Organic Process Research & Development. "Industrial Scale Synthesis of Thiophosgene and Its Derivatives." ACS Publications, 2020.[Link]
Molecules. "Synthesis of Isothiocyanates: An Update." PMC - NIH, 2022.[Link]
Organic Process Research & Development. "'On-Water' Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Chemistry Portal, 2022.[Link]
Comparative
Comparative cytotoxicity of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and other isothiocyanates
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isothiocyanates Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotox...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isothiocyanates
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of prominent isothiocyanates (ITCs), a class of organosulfur compounds recognized for their significant anticancer potential.[1][2] While this document will focus on well-characterized ITCs such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC), the principles and protocols outlined herein establish a robust framework for evaluating novel derivatives, including 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cauliflower, and cabbage.[1] Their anticancer activities are multifaceted, involving the modulation of phase I and II detoxification enzymes, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][3][4] This guide synthesizes data from multiple studies to provide a clear, objective comparison and equips researchers with the validated methodologies required to assess cytotoxic efficacy in a laboratory setting.
Core Mechanisms of Isothiocyanate-Induced Cytotoxicity
The anticancer effects of ITCs are not attributable to a single mechanism but rather a complex interplay of cellular events that culminate in the death of cancer cells. The response is often dose-dependent, with lower concentrations inducing cytoprotective genes and higher concentrations triggering cell cycle arrest and apoptosis.[4]
Induction of Apoptosis: ITCs are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the activation of caspases, a family of proteases that execute programmed cell death.[5][6] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[3][5][6]
Generation of Reactive Oxygen Species (ROS): Many ITCs exert their cytotoxic effects by inducing oxidative stress through the generation of ROS.[7] This imbalance between ROS production and the cell's antioxidant defenses can lead to damage of DNA, proteins, and lipids, ultimately triggering apoptosis.[7][8][9] For instance, sulforaphane's cytotoxic effects are closely linked to its ability to generate ROS, which initiates a cascade of toxic events.[7]
Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[5][10][11] This prevents cancer cells from dividing and propagating. This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Visualizing the Apoptotic Pathway
The following diagram illustrates the convergent pathways of apoptosis commonly activated by isothiocyanates.
Workflow for MTT Cell Viability Assay
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test isothiocyanate in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background control).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
[12]4. MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
[13]5. Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere at 37°C. During this period, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
[13][12]7. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
[13][14]
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
[15]
In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. [16]During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. [15][17]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. [15]Therefore, the combination of Annexin V and PI staining allows for the precise quantification of different cell populations.
[18]
Workflow for Annexin V/PI Apoptosis Assay
Induce Apoptosis: Treat cells with the desired concentration of the isothiocyanate for the appropriate duration. Include an untreated control.
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
[15]4. Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.
[16]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI working solution (100 µg/mL).
[16]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
[16]7. Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep samples on ice and protected from light.
[16]8. Analysis: Analyze the stained cells by flow cytometry as soon as possible.
Healthy cells: Annexin V-negative and PI-negative.
[18] * Early apoptotic cells: Annexin V-positive and PI-negative.
[18] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
[18]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
The assay utilizes a specific peptide substrate for caspase-3, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. [19]In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter molecule. [19][20]The amount of liberated pNA or AMC, measured by a spectrophotometer or fluorometer, is directly proportional to the caspase-3 activity in the cell lysate.
Induce Apoptosis: Treat cells with the test compound to induce apoptosis. Concurrently, maintain an untreated control culture.
Prepare Cell Lysate: Pellet 3-5 x 10^6 cells per sample. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
[21]3. Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
[21]4. Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each lysate to ensure equal loading.
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
[21]7. Add Substrate: Add 5 µL of the 4 mM DEVD-pNA substrate (for a final concentration of 200 µM).
[21]8. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
Measurement: Read the absorbance at 400-405 nm using a microplate reader. [19][21]The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.
Intracellular ROS Detection Assay
This assay measures the overall levels of ROS within cells using probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).
H2DCFDA is a cell-permeable, non-fluorescent probe. [22]Once inside the cell, cellular esterases deacetylate it to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). [22]The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
Compound Treatment: Treat cells with the test isothiocyanate for the desired time.
Washing: Wash the cells twice with a plain medium or PBS to remove the treatment compound.
[8]4. Probe Loading: Incubate the cells with a reaction cocktail containing the H2DCFDA probe (e.g., 10 µM) for 10-30 minutes at 37°C in the dark.
[8]5. Measurement: Measure the fluorescence using a fluorescence plate reader with excitation around 485 nm and emission around 535 nm. [8]An increase in fluorescence in treated cells compared to controls indicates ROS production.
Conclusion
Isothiocyanates, including well-studied compounds like sulforaphane, PEITC, AITC, and BITC, represent a potent class of naturally-derived anticancer agents. [23]They exhibit significant, though variable, cytotoxicity across a wide range of cancer cell lines, primarily by inducing apoptosis, generating ROS, and promoting cell cycle arrest. While direct cytotoxic data for 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is not yet widely available in published literature, the comprehensive experimental framework provided in this guide offers a validated pathway for its evaluation. By employing these standardized protocols, researchers can accurately characterize the cytotoxic profile of this and other novel isothiocyanates, contributing to the development of next-generation cancer therapeutics.
References
Fimognari, C., & Hrelia, P. (2007). Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species. BioMed Research International. [Link]
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
Tseng, E., Scott-Ramsay, E. A., & Morris, M. E. (2004). Dietary Organic Isothiocyanates Are Cytotoxic in Human Breast Cancer MCF-7 and Mammary Epithelial MCF-12A Cell Lines. Experimental Biology and Medicine. [Link]
Reddy, R. K., & Kulkarni, S. K. (2004). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Carcinogenesis. [Link]
The Annexin V Apoptosis Assay. University of Arizona.
Pledgie-Tracy, A., Sobolewski, M. D., & Davidson, N. E. (2007). Sulforaphane induces cell type–specific apoptosis in human breast cancer cell lines. Molecular Cancer Therapeutics. [Link]
O'Donovan, T. R., O'Sullivan, G. C., & McKenna, S. L. (2019). Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro. Anticancer Research. [Link]
Georgiou, C., & Constantinou, C. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. [Link]
Wu, X., Zhou, Q., & Sun, B. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Molecules. [Link]
Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. Frontiers in Pharmacology. [Link]
Ahmad, A., Khan, A., & Ahmad, I. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology. [Link]
Piska, K., & Krizanac, S. (2014). Sulforaphane Induces Oxidative Stress and Death by p53-Independent Mechanism: Implication of Impaired Glutathione Recycling. PLOS ONE. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
Zhang, Y., & Tang, L. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics. [Link]
Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived. PMC. [Link]
Wang, Y., & Li, J. (2022). Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells. Frontiers in Oncology. [Link]
Measurement of intracellular reactive oxygen species (ROS). pcbis.fr. [Link]
Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. [Link]
Lu, C., & Lee, J. (2018). Phenethyl Isothiocyanate (PEITC) Promotes G2 /M Phase Arrest via p53 Expression and Induces Apoptosis through Caspase. Anticancer Research. [Link]
Chen, Y., & Wu, Q. (2018). Phenethyl isothiocyanate induces apoptosis and inhibits cell proliferation and invasion in Hep-2 laryngeal cancer. Oncology Letters. [Link]
Kassie, F., & Knasmüller, S. (2000). Genotoxic effects of allyl isothiocyanate (AITC) and phenetyl isothiocyanate (PEITC). Mutagenesis. [Link]
Cytotoxicity of allyl isothiocyanate and its metabolites in hepatocellular carcinoma HepG2 cells. PubMed. [Link]
Lin, J., & Hsia, T. (2022). Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model. Molecules. [Link]
Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. PMC. [Link]
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]
Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]
Mechanism of action of isothiocyanates. A review. SciELO Colombia. [Link]
Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. PMC. [Link]
A Comprehensive Guide to the Safe Disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, a compound that combines the chemical properties of a sulfone and a reactive isothiocyanate group. The procedures outlined below are designed to be self-validating, ensuring that the reactive and potentially hazardous nature of the isothiocyanate moiety is neutralized before final disposal, thus protecting both laboratory personnel and the environment.
Understanding the Compound: A Dual-Functional Molecule
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a unique molecule that presents a dual set of handling considerations. The tetrahydrothiophene 1,1-dioxide (or sulfolane) backbone is a polar, high-boiling solvent, generally stable and of moderate toxicity, being harmful if swallowed.[1][2] However, the presence of the isothiocyanate (-N=C=S) group introduces a significant level of reactivity. Isothiocyanates are electrophiles and are known to react with a variety of nucleophiles, including water, alcohols, and amines.[3][4] This reactivity is the primary concern for its safe disposal and dictates the necessity of a chemical neutralization step.
Core Principle of Disposal: Neutralization of the Isothiocyanate Group
The fundamental principle for the safe disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is the chemical conversion of the highly reactive isothiocyanate group into a more stable and less hazardous derivative. This is most effectively achieved by reacting it with a suitable nucleophile to form a stable thiourea derivative. This guide will detail a protocol using aqueous ammonia for this purpose, a readily available and effective reagent for this transformation.[5]
Part 1: Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
A comprehensive assessment of the required PPE is critical. The following should be considered the minimum requirement when handling 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide and during its neutralization.
PPE Item
Specification
Rationale
Gloves
Nitrile or neoprene, double-gloved
To prevent skin contact. Isothiocyanates can be skin irritants.
Eye Protection
Chemical safety goggles and a face shield
To protect against splashes of the chemical or the neutralization solution.
Lab Coat
Standard laboratory coat
To protect clothing and skin from contamination.
Respiratory Protection
Use in a well-ventilated fume hood
To avoid inhalation of any volatile components or aerosols.[6]
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed for the neutralization and disposal of small quantities (typically up to a few grams) of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide commonly found in a research laboratory setting.
Step 1: Neutralization of the Isothiocyanate
This step involves the conversion of the isothiocyanate to the corresponding thiourea by reaction with aqueous ammonia. This reaction is generally rapid and effectively eliminates the primary hazard of the isothiocyanate group.[5]
A suitable reaction vessel (e.g., a beaker or flask) large enough to contain the reaction mixture with room for stirring.
Stir bar and stir plate
Fume hood
Procedure:
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn.
Dilution (Optional but Recommended): If the waste is a concentrated solution or a neat oil/solid, it is advisable to first dilute it with a water-miscible solvent in which it is soluble (e.g., isopropanol or acetone) to better control the reaction rate.
Reaction Setup: Place the diluted waste solution in the reaction vessel with a stir bar.
Addition of Aqueous Ammonia: While stirring, slowly add an excess of aqueous ammonia solution to the waste solution. A 2 to 5-fold molar excess of ammonia relative to the isothiocyanate is recommended to ensure complete reaction. The reaction is generally exothermic, so slow addition is crucial to control the temperature.
Reaction Time: Continue stirring the mixture at room temperature for at least one hour to ensure the reaction goes to completion. The product of this reaction is 3-((thioureidomethyl))tetrahydrothiophene 1,1-dioxide.
Verification of Neutralization (Optional): For rigorous confirmation, a small aliquot of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting isothiocyanate.
Step 2: Disposal of the Neutralized Mixture
The resulting mixture contains the newly formed thiourea derivative, water, ammonia, and any solvent used for dilution. While the primary hazard of the isothiocyanate has been eliminated, the resulting thiourea may still be a hazardous substance.[7][8]
Procedure:
Waste Characterization: The neutralized mixture should be considered a hazardous waste stream. Thiourea and its derivatives can be toxic and may have other associated hazards.[7][8]
Collection: Collect the neutralized solution in a properly labeled hazardous waste container. The label should clearly indicate the contents, including the name of the thiourea derivative and any solvents present.
Final Disposal: The container should be disposed of through your institution's hazardous waste management program. Do not pour the neutralized mixture down the drain unless specifically authorized by your institution's environmental health and safety office.[9]
Part 3: Spill Management
In the event of a spill of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, the following procedure should be followed:
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
Decontaminate: Once the bulk of the spill is absorbed, decontaminate the area. A solution of aqueous ammonia can be used to react with any residual isothiocyanate.
Collect Waste: All contaminated materials (absorbent, cleaning cloths, etc.) should be placed in a sealed, labeled hazardous waste container for disposal.
Final Cleaning: Clean the spill area with soap and water.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Caption: Disposal workflow diagram.
References
CymitQuimica.
Chem-Impex. Tetrahydrothiophene 1,1-dioxide.
Synthesis and Evaluation of Pseudoglucosinolates Releasing Isothiocyanates in the Presence of Azoreductases. PMC.
ECHEMI.
Fisher Scientific.
Cole-Parmer.
Wikipedia.
Yadav, K., & Dhankhar, J. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science.
Navigating the Safe Handling of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. As...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety and Hazard Assessment
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide possesses two key functional groups that dictate its hazard profile: the isothiocyanate group and the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety. Isothiocyanates are a class of compounds known for their toxicity, irritant properties, and potential as sensitizers.[1] The sulfolane backbone is a polar aprotic solvent.
The primary hazards associated with this compound are anticipated to be:
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Irritation: Causes skin and serious eye irritation.[2][3][4] May cause respiratory irritation.[2][4]
Sensitization: Potential for allergic skin reaction.
Due to these potential hazards, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for all procedures involving 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide.
Body Part
Personal Protective Equipment
Specifications and Rationale
Eyes/Face
Chemical Safety Goggles and Full-Face Shield
Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal around the eyes are required to protect against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face. This combination is mandated by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Hands
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended for handling isothiocyanates.[1] It is crucial to double-glove and to change gloves frequently, especially after direct contact with the substance. Always inspect gloves for any signs of degradation or perforation before use.
Body
Chemical-Resistant Laboratory Coat and Apron
A flame-retardant and chemical-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory
NIOSH-Approved Respirator
All handling of this compound must be performed within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][5]
A systematic approach to handling minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Engineering Controls
Fume Hood: All manipulations of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood.[1][2]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5][6]
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be readily available.[5]
Workflow Diagram: From Receipt to Use
Caption: Workflow for receiving, storing, and preparing the compound.
Handling Protocol
Don PPE: Before entering the laboratory area where the compound is stored or handled, don all required PPE as detailed in the table above.
Transport: When moving the compound, use a secondary container to prevent spills.
Weighing: Use a disposable weighing boat. After weighing, decontaminate the spatula and any other equipment used.
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction is well-ventilated.
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Inhalation
Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention.[2]
Small Spill
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill
Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste contaminated with 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is considered hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Procedure for the safe disposal of contaminated materials.
Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing boats, and absorbent materials, must be placed in the designated hazardous waste container.
Liquid Waste: Unused compound and reaction mixtures should be collected in a sealed, labeled container for liquid hazardous waste.
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4] Consult your institution's EHS department for specific procedures.
By adhering to these guidelines, you contribute to a safe and productive research environment, fostering a culture of scientific integrity and responsibility.
References
Drägerwerk AG & Co. KGaA. Dräger Gas Detectors & PPE for Allyl isothiocyanate | C4H5NS | 57-06-7. Available from: [Link]
Cole-Parmer. Material Safety Data Sheet - Phenylethyl isothiocyanate, 96%. Available from: [Link]
Cole-Parmer. Material Safety Data Sheet - Isopropyl isothiocyanate, 95+%. Available from: [Link]
PubMed. Exploring the effects of isothiocyanates on chemotherapeutic drugs. Available from: [Link]
ResearchGate. Interaction of the Isothiocyanate Sulforaphane with Drug Disposition and Metabolism: Pharmacological and Toxicological Implications | Request PDF. Available from: [Link]
PubMed Central (PMC). Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb. Available from: [Link]
ResearchGate. Exploring the effects of isothiocyanates on chemotherapeutic drugs. Available from: [Link]